4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide
Description
Properties
CAS No. |
80045-51-8 |
|---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C12H12FNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3,(H,14,15) |
InChI Key |
PTBZQKPCPZYJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fluorinated Benzamides: A Case Study on 4-Fluorobenzamide
Preamble: Initial searches for "4-fluoro-N-(1,1-dimethylpropargyl)benzamide" did not yield specific data for this molecule. Consequently, this guide will focus on the well-characterized and structurally related compound, 4-Fluorobenzamide . This molecule serves as an excellent exemplar for understanding the core properties, synthesis, and potential biological relevance of fluorinated benzamides, a class of compounds of significant interest in modern drug discovery and materials science. The principles and methodologies discussed herein are broadly applicable to the synthesis and evaluation of novel benzamide derivatives.
Introduction: The Significance of Fluorinated Benzamides
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzamides, characterized by a carboxamide group attached to a benzene ring, are a prevalent scaffold in numerous pharmaceuticals. The strategic placement of a fluorine atom on this scaffold, as seen in 4-Fluorobenzamide, creates a valuable building block for developing novel therapeutic agents and functional materials.
This guide provides a comprehensive overview of 4-Fluorobenzamide, covering its fundamental physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of the broader biological context of benzamide derivatives.
Physicochemical Properties of 4-Fluorobenzamide
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic profile. The key properties of 4-Fluorobenzamide are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-fluorobenzamide | [1] |
| CAS Number | 824-75-9 | [1][2] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [2] |
| Melting Point | 154-157 °C | [2] |
| Boiling Point | 253.1 °C at 760 mmHg | [2] |
| Appearance | White solid (typical) | |
| Solubility | Sparingly soluble in water | |
| LogP | 0.91 | [2] |
Synthesis of 4-Fluorobenzamide: A Validated Protocol
The most direct and common method for synthesizing 4-Fluorobenzamide is the amidation of an activated carboxylic acid derivative, typically an acyl chloride, with ammonia. This approach is efficient and scalable.
Reaction Principle
The synthesis involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The use of an excess of ammonia or a non-nucleophilic base is crucial to neutralize the HCl byproduct, which would otherwise protonate the ammonia, rendering it non-nucleophilic.
Experimental Protocol
Materials:
-
4-Fluorobenzoyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzoyl chloride (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Ammonia Addition: While stirring vigorously, slowly add an excess of cold aqueous ammonium hydroxide (approximately 5-10 equivalents) to the DCM solution. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Fluorobenzamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Fluorobenzamide.
Biological Activity and Potential Applications
While 4-Fluorobenzamide itself is primarily a synthetic intermediate, the benzamide scaffold is a key feature in many biologically active compounds. Research into various substituted benzamides has revealed a wide range of activities.
-
Enzyme Inhibition: Benzamide derivatives are known to act as enzyme inhibitors. For example, benzamide riboside is metabolized into an analogue of NAD that inhibits IMP dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine nucleotides.[3] This mechanism is a target for anticancer therapies. The fluorine substituent in 4-Fluorobenzamide can enhance such interactions through favorable electrostatic or hydrogen bonding interactions.
-
Agrochemicals: Substituted benzamides have been investigated for their potential as pesticides. Studies have shown that certain benzamide derivatives exhibit insecticidal and fungicidal properties.[4][5][6] The structure-activity relationship often indicates that the presence and position of halogen atoms, such as fluorine, are beneficial for enhancing biological activity.[4]
-
Antitumor Agents: Novel benzamide derivatives are continuously being designed and synthesized as potential antitumor agents. For instance, certain 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives have shown potent inhibitory activity against cancer cell lines, with structure-activity relationships indicating that a fluorine atom on the benzamide ring is beneficial for activity.[7]
Conceptual Mechanism of Action: Enzyme Inhibition
The following diagram illustrates a generalized mechanism by which a fluorinated benzamide could act as a competitive enzyme inhibitor.
Caption: Competitive inhibition of an enzyme by a benzamide analog.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Fluorobenzamide is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Fluorobenzamide is a valuable chemical entity, serving as a fundamental building block for the synthesis of more complex molecules in the fields of medicinal chemistry and agrochemicals. Its synthesis is straightforward, and the presence of the fluorine atom provides a key modification point for tuning molecular properties. The broader family of fluorinated benzamides continues to be a rich area of research, with significant potential for the development of novel enzyme inhibitors, therapeutics, and other functional chemical agents.
References
-
PubChem Compound Summary for CID 141077, 4-fluoro-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]
-
4-Fluorobenzamide | CAS#:824-75-9. Chemsrc. [Link]
-
PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. National Center for Biotechnology Information. [Link]
-
4-Fluoro-N,N-dimethylbenzamide. MySkinRecipes. [Link]
-
PubChem Compound Summary for CID 136300, Benzamide, 4-fluoro-. National Center for Biotechnology Information. [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
-
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. U.S. Environmental Protection Agency. [Link]
- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
PubChem Compound Summary for CID 799301, 4-fluoro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
2-Fluoro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
Synthesis of Poly(N-fluoroalkyl benzamide) with Controlled Molecular Weight and Polydispersity Index. ResearchGate. [Link]
-
Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]
-
1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]
-
Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. PubMed. [Link]
-
Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. PubMed. [Link]
-
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide. National Center for Biotechnology Information. [Link]
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- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzamide | CAS#:824-75-9 | Chemsrc [chemsrc.com]
- 3. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Fluorination of Propyzamide: A Technical Guide to Next-Gen Herbicide Design
The following technical guide details the rational design, synthesis, and evaluation of fluorinated analogs of the herbicide Propyzamide (Pronamide). This content is structured for research scientists and agrochemical development professionals.
Executive Summary & Rationale
Propyzamide (3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide) is a systemic herbicide widely used for the control of annual grasses and broadleaf weeds. It functions as a microtubule assembly inhibitor , binding to tubulin and arresting cell division in the metaphase.
Despite its efficacy, the dichloro-benzamide scaffold presents specific liabilities:
-
Environmental Persistence: The chlorinated ring is resistant to rapid microbial degradation, leading to carryover concerns.
-
Resistance Profiles: Weed biotypes with altered tubulin binding sites require novel binding modalities.
-
Physicochemical Limitations: Optimization of logP and water solubility is often required for new formulation technologies.
The Fluorine Advantage: Incorporating fluorine into the propyzamide scaffold is a high-impact strategy. The high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å vs. 1.75 Å for Cl) of fluorine allow for:
-
Bioisosteric Replacement: Mimicking the steric profile of the parent compound while altering electronic properties.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H or C-Cl bond, preventing oxidative metabolism at specific sites.
-
Lipophilicity Modulation: Strategic fluorination can fine-tune membrane permeability and translocation.
Target Analog Design Strategies
This guide focuses on three primary analog series derived from rational medicinal chemistry principles.
Series A: Direct Bioisosteres (Ring Substitution)
-
Target Molecule: 3,5-Difluoro-N-(1,1-dimethylpropynyl)benzamide.
-
Rationale: Replacement of chlorine with fluorine reduces the molecular volume while maintaining the 3,5-substitution pattern critical for binding in the tubulin hydrophobic pocket. This analog tests the role of steric bulk versus electronic withdrawal in binding affinity.
Series B: Hydrophobic Amplification (Trifluoromethylation)
-
Target Molecule: 3,5-Bis(trifluoromethyl)-N-(1,1-dimethylpropynyl)benzamide.
-
Rationale: The
group is significantly larger and more lipophilic than . This modification increases the , potentially enhancing root uptake and retention in the waxy cuticle of target weeds, while the strong electron-withdrawing nature increases the acidity of the amide proton, potentially strengthening hydrogen bond interactions with the receptor.
Series C: Metabolic Blockers (Aliphatic Fluorination)
-
Target Molecule: N-(1,1-dimethyl-3,3,3-trifluoropropyl)benzamide derivatives.
-
Rationale: Fluorination of the alkyl side chain prevents metabolic dealkylation, a common resistance mechanism in some plant species.
Chemical Synthesis Protocol
The following protocol describes the synthesis of Series A (3,5-difluoro analog) . This protocol is adaptable for Series B by substituting the starting acid chloride.
Reagents & Materials
-
Precursor A: 3,5-Difluorobenzoyl chloride (CAS: 129828-25-7) [Commercial Grade, >98%]
-
Precursor B: 1,1-Dimethylpropargylamine (CAS: 2978-58-7)
-
Base: Triethylamine (
) or Pyridine (anhydrous) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Workup: HCl (1M),
(sat. aq.), Brine,
Step-by-Step Methodology
1. Preparation of Reaction Vessel:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Purge with
gas for 15 minutes to ensure an anhydrous environment.
2. Reactant Solubilization:
-
Add 1,1-Dimethylpropargylamine (10.0 mmol, 0.83 g) to the flask.
-
Add DCM (50 mL) and Triethylamine (12.0 mmol, 1.67 mL).
-
Cool the mixture to 0°C using an ice/water bath.
3. Acylation (The Critical Step):
-
Dissolve 3,5-Difluorobenzoyl chloride (10.0 mmol, 1.76 g) in DCM (10 mL).
-
Add the acid chloride solution dropwise to the amine mixture over 20 minutes.
-
Technical Note: Dropwise addition controls the exotherm, preventing side reactions such as di-acylation or polymerization of the alkyne.
-
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
4. Quenching and Isolation:
-
Quench the reaction with water (50 mL).
-
Separate the organic layer.
-
Wash the organic phase sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine.
-
Sat.
(2 x 30 mL) – Neutralizes excess acid/HCl. -
Brine (1 x 30 mL) – Dries the organic layer.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
5. Purification:
-
Recrystallize the crude solid from Hexane/Ethyl Acetate or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Visualizing the Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for N-substituted benzamide analogs.
Structure-Activity Relationship (SAR) & Biological Evaluation[1][2]
The evaluation of these analogs relies on two pillars: Tubulin Binding Affinity and Whole-Plant Herbicidal Activity .
Mechanism of Action Pathway
Propyzamide and its analogs bind to the colchicine site (or a proximal allosteric site) on
-
Loss of spindle fibers during mitosis.
-
Isotropic swelling of root tips (due to loss of structural polarity).
-
Cessation of root elongation and eventual plant death.
Figure 2: Mechanism of Action (MOA) for benzamide microtubule inhibitors.
Predicted Physicochemical Properties (Comparison)
| Property | Propyzamide (Parent) | 3,5-Difluoro Analog | 3,5-Bis(CF3) Analog | Impact on Efficacy |
| Substituent | -Cl, -Cl | -F, -F | -CF3, -CF3 | Steric/Electronic |
| Mol. Weight | 256.1 g/mol | 223.2 g/mol | 323.2 g/mol | Translocation |
| LogP (Est.) | 3.1 | 2.4 | 4.2 | Lipophilicity |
| Hammett ( | 0.23 (per Cl) | 0.06 (per F) | 0.54 (per CF3) | Binding Strength |
| Metabolic Stability | Moderate | High | Very High | Persistence |
Analysis:
-
3,5-Difluoro Analog: Lower LogP makes it more systemic (xylem mobile). It may move faster to the meristematic regions but might wash out of the root zone faster in high-rainfall conditions.
-
3,5-Bis(CF3) Analog: High LogP indicates strong soil binding and root cuticle retention. This is ideal for a pre-emergence barrier herbicide that creates a "toxic zone" in the topsoil.
Evaluation Protocols
A. In Vitro Microtubule Polymerization Assay
-
Objective: Quantify
for tubulin polymerization inhibition. -
Method:
-
Purify tubulin from porcine brain or plant source (e.g., Arabidopsis cell culture).
-
Incubate tubulin (
) with GTP ( ) and varying concentrations of the analog ( ) at 37°C. -
Monitor polymerization via turbidity (absorbance at 340 nm) over 60 minutes.
-
Success Metric: A reduction in the slope of the polymerization curve compared to the DMSO control.
-
B. Pre-Emergence Soil Bioassay
-
Objective: Determine efficacy on target weeds (e.g., Lolium perenne, Poa annua).
-
Method:
-
Sow seeds in sandy loam soil pots.
-
Apply analogs as a surface spray (dissolved in acetone/water + 0.1% Tween 20) at rates equivalent to 100, 250, and 500 g ai/ha.
-
Assess % inhibition of root growth and shoot emergence at 14 days.
-
References
-
Mechanism of Action: Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic disrupter herbicides. Weed Science, 39(3), 450-457. Link
-
Propyzamide Properties: PPDB: Pesticide Properties DataBase.[1] Propyzamide. University of Hertfordshire. Link
-
Fluorine in Agrochemicals: Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Link
- Benzamide Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Schotten-Baumann reaction).
-
Tubulin Assay Protocol: Cytoskeleton, Inc. Tubulin Polymerization Assay Kit Protocol. Link
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In-Depth Technical Guide: 4-Fluorobenzamide Alkyne Derivatives
Synthesis, Chemical Biology Applications, and Heterocyclic Transformations[1]
Part 1: Core Directive & Executive Summary
This guide serves as a technical manual for the design, synthesis, and application of 4-fluorobenzamide alkyne derivatives . These compounds represent a privileged scaffold in medicinal chemistry, functioning as both bioorthogonal probes for Activity-Based Protein Profiling (ABPP) and versatile intermediates for the synthesis of isoquinolinone-based pharmacophores.
The 4-fluorobenzamide moiety is a validated pharmacophore (found in PARP inhibitors and antipsychotics), while the alkyne handle enables "Click Chemistry" (CuAAC) or transition-metal-catalyzed annulation. This guide prioritizes experimental causality, self-validating protocols, and mechanistic clarity.
Part 2: Synthesis of Core Scaffolds
The synthesis of 4-fluorobenzamide alkyne derivatives generally falls into two categories based on the position of the alkyne: N-propargyl amides (for probes) and ortho-alkynyl amides (for heterocycle synthesis).
Module A: Synthesis of N-(prop-2-ynyl)-4-fluorobenzamide (Probe Scaffold)
This derivative is widely used to functionalize the 4-fluorobenzamide pharmacophore with a "clickable" handle.
Causality & Logic:
-
Acyl Chloride Activation: 4-fluorobenzoyl chloride is used over the carboxylic acid to ensure rapid, irreversible acylation of the amine under mild conditions, preventing thermal degradation of the alkyne.
-
Base Selection: Triethylamine (
) is employed to scavenge the HCl byproduct. An excess (1.2–2.0 eq) is critical to drive the equilibrium and prevent protonation of the nucleophilic propargylamine. -
Temperature Control: The reaction is initiated at 0°C to suppress the formation of di-acylated byproducts or polymerization of the propargyl group.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve propargylamine (1.0 eq, e.g., 5 mmol) in anhydrous DCM (20 mL). Add Triethylamine (1.5 eq). -
Addition: Cool the solution to 0°C. Add 4-fluorobenzoyl chloride (1.0 eq) dropwise over 15 minutes. Self-Validation Check: The solution should turn slightly cloudy (formation of
salt). -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 2:1). The starting amine spot (ninhydrin active) should disappear.
-
Workup: Quench with saturated
(aq). Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography.
Characterization Standards (Self-Validation):
-
NMR (
): Look for the alkyne proton as a triplet at ppm ( Hz) and the methylene doublet at ppm. The amide NH appears as a broad singlet around ppm. -
IR: Characteristic
stretch at and Amide I ( ) at .
Module B: Synthesis of N-Alkoxy-4-fluorobenzamides (Isoquinolinone Precursors)
For annulation reactions, the amide nitrogen often requires an oxidizing directing group (e.g., -OR) to facilitate C-H activation.
Protocol Summary: React 4-fluorobenzoyl chloride with O-methylhydroxylamine hydrochloride in the presence of pyridine. This generates the N-methoxy-4-fluorobenzamide, which serves as the substrate for Rh(III)-catalyzed coupling with internal alkynes.
Part 3: Chemical Biology Application – Activity-Based Protein Profiling (ABPP)
The 4-fluorobenzamide alkyne serves as a bioorthogonal probe to profile enzymes (e.g., PARP family, serine hydrolases) in complex proteomes. The alkyne tag is sterically small, minimizing interference with protein binding, yet chemically distinct for CuAAC ligation.
Mechanism of Action[1]
-
In Situ Binding: The probe enters the cell and binds to the target enzyme (covalently or non-covalently).
-
Lysis & Click: Cells are lysed, and the proteome is reacted with a reporter tag (Azide-Rhodamine or Azide-Biotin) via CuAAC.
-
Detection: Labeled proteins are visualized via in-gel fluorescence or enriched on streptavidin beads for Mass Spectrometry.
Diagram: ABPP Workflow
Figure 1: Workflow for Activity-Based Protein Profiling using 4-fluorobenzamide alkyne probes.
Validated ABPP Protocol
Reagents:
-
Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors.
-
Click Mix (Freshly prepared):
(1 mM), TCEP (1 mM), TBTA Ligand (100 M), Azide-Reporter (10-100 M).
Procedure:
-
Labeling: Treat cells with Probe (1–10
M) for 1–4 hours. Control: Treat cells with DMSO only. -
Lysis: Wash cells with cold PBS, harvest, and lyse. Normalize protein concentration to 1 mg/mL.
-
Click Reaction: Add "Click Mix" to 50
L lysate. Incubate at RT for 1 hour in the dark. -
Quench: Add 4x SDS Loading Buffer (reducing) to stop the reaction.
-
Analysis: Run SDS-PAGE. Scan for fluorescence (if using Rhodamine) or transfer to membrane for Streptavidin-HRP blot (if using Biotin).
Part 4: Synthetic Application – Isoquinolinone Formation
4-Fluorobenzamide derivatives can undergo Rh(III)-catalyzed C-H activation/annulation with alkynes to form isoquinolinones. This is a powerful method to construct heterocyclic libraries.
Mechanism: C-H Activation/Annulation
The amide acts as a Directing Group (DG). The Rh(III) catalyst inserts into the ortho C-H bond, coordinates the alkyne, and undergoes migratory insertion followed by reductive elimination.
Diagram: Catalytic Cycle
Figure 2: Rh(III)-catalyzed annulation of 4-fluorobenzamide with alkynes to form isoquinolinones.
Quantitative Comparison of Cyclization Conditions
The following table summarizes conditions for cyclizing benzamide derivatives with alkynes, highlighting the efficiency of different catalytic systems.
| Catalyst System | Oxidant | Solvent/Temp | Yield (Typical) | Key Feature |
| DCE, 100°C | 80–95% | Broad functional group tolerance; standard for C-H activation [1, 4]. | ||
| MeOH, 80°C | 70–85% | Cheaper catalyst; works well for N-H free benzamides [5]. | ||
| Pd(OAc)2 | Air / | DMF, 120°C | 50–70% | Requires higher temps; often used for oxidative coupling [2]. |
| Metal-Free (Hypervalent Iodine) | PIFA / DMP | DCM, RT | 60–80% | Mild conditions; avoids transition metal contamination [1]. |
Part 5: References
-
Inagaki, T., Kodama, T., & Tobisu, M. (2021). Isoquinolone formation via intramolecular cyclization of ortho-alkynylbenzoyl azides . Molecules.
-
Sampatkumar, H. G., et al. (2024). Synthesis of isoquinolones from benzamides and alkynes . Green Chemistry.
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry . Current Protocols in Chemical Biology.
-
Huckins, J. R., et al. (2013). Rh(III)-Catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones . Journal of the American Chemical Society.[2]
-
Zhou, Y., et al. (2022).[3] Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines . Organic Letters.
-
Willems, L. I., et al. (2011). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling . Molecules.
Sources
- 1. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline synthesis [organic-chemistry.org]
Technical Guide: Structure-Activity Relationship (SAR) of N-Alkynyl Benzamides
Executive Summary
Topic: N-Alkynyl Benzamides: Reactivity Profiles and Pharmacophore Generation. Core Thesis: The N-alkynyl benzamide is a "spring-loaded" molecular scaffold.[1] Its primary "activity" lies in its tunable reactivity toward transition-metal-catalyzed cycloisomerization (yielding privileged heterocycles like isoquinolinones and oxazoles) and its emerging role as a covalent warhead in medicinal chemistry. Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]
Chemical Architecture & The "Spring-Loaded" Scaffold
The N-alkynyl benzamide motif is defined by a benzamide core bearing an alkyne moiety on the nitrogen (typically propargyl) or ortho to the amide linkage.[1] It is not merely a structural endpoint but a high-energy intermediate.
The Pharmacophore/Reactophore
The scaffold consists of three distinct "tunable zones" that dictate its Structure-Activity Relationship (SAR).[1] In this context, "Activity" refers to (A) Cyclization Efficiency (for generating drug scaffolds) and (B) Biological Potency (as a covalent inhibitor or stable pharmacophore).[1]
| Zone | Structural Component | SAR Function |
| Zone A | Benzene Ring (Ar) | Electronic Modulator: Substituents (EDG/EWG) control the nucleophilicity of the amide oxygen/nitrogen.[1] |
| Zone B | Amide Linker (-CONH-) | Nucleophilic Trigger: The amide oxygen (O-attack) or nitrogen (N-attack) acts as the internal nucleophile.[1] |
| Zone C | Alkyne Terminus (-C≡C-R) | Electrophilic Trap: The alkyne, activated by |
Reactivity SAR: The Gold-Catalyzed Gateway
Note: This section addresses the primary utility of this scaffold in modern drug development—the rapid assembly of heterocycles.
The most critical SAR for N-alkynyl benzamides is their behavior under Gold(I) or Gold(III) catalysis.[1] The "Activity" is measured by the rate and regioselectivity of cyclization.[1]
Electronic Effects (Hammett Correlation)
The nucleophilicity of the amide oxygen is paramount.[1]
-
Electron-Donating Groups (EDGs): Substituents like -OMe or -NMe2 on the benzamide ring (Zone A) increase electron density on the carbonyl oxygen.[1] This increases reactivity toward 5-exo-dig cyclization to form oxazoles.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO2 or -CF3 decrease nucleophilicity, often requiring higher catalyst loading or temperature.[1]
Regioselectivity SAR (5-exo vs. 6-endo)
The interplay between the Alkyne Terminus (Zone C) and the Catalyst determines the ring size.
-
Terminal Alkynes (R=H): Predominantly favor 5-exo-dig cyclization (Baldwin's rules) to yield methylene-oxazolines.[1]
-
Internal Alkynes (R=Ph, Alkyl):
-
Standard Conditions: Often favor 5-exo.
-
"Switching" Activity: Bulky ligands on Gold (e.g., tBuXPhos) or specific solvents (MeOH) can force a 6-endo-dig pathway, yielding isoquinolinones (a key scaffold in PARP inhibitors).[1]
-
Mechanistic Visualization
The following diagram illustrates the bifurcation in reactivity based on SAR inputs.
Figure 1: Mechanistic bifurcation of N-alkynyl benzamides under gold catalysis. The path is dictated by the substitution pattern (SAR) of the alkyne terminus.
Biological SAR: Direct & Pro-Drug Activity
While often intermediates, the linear N-alkynyl benzamides exhibit distinct biological activities, particularly when designed as covalent inhibitors.
Cytotoxicity & Kinase Inhibition[2]
-
Mechanism: The alkynyl moiety can act as a weak Michael acceptor or interact with cysteine residues in specific kinases.[1]
-
SAR Insight: N-substituted benzamides bearing heterocyclic termini (e.g., benzimidazole-linked) show enhanced cytotoxicity against breast cancer lines (T47D) compared to simple alkyl chains.[1] The benzamide core provides hydrogen-bonding interactions (Donor-Acceptor) within the ATP-binding pocket of kinases [1].[1]
-
Metabolic Stability: A major limitation of the linear amide is hydrolysis by amidases.[1] Ortho-substitution on the benzamide ring (steric shield) significantly improves metabolic half-life (t1/2).[1]
The "Suicide Substrate" Concept
In drug design, N-alkynyl benzamides are explored as mechanism-based inactivators .[1]
-
Concept: The enzyme activates the alkyne (mimicking the metal catalyst), leading to in situ cyclization that covalently traps the enzyme or releases a toxic fluorophore.
Experimental Protocols
Protocol A: Synthesis of N-Propargyl Benzamide (The Scaffold)
A robust, self-validating protocol for generating the core scaffold.[1]
Reagents: Benzoyl chloride (1.0 equiv), Propargylamine (1.1 equiv), Triethylamine (1.5 equiv), DCM (dry).[1]
-
Setup: Purge a round-bottom flask with N2. Add Propargylamine and Et3N to dry DCM at 0°C.
-
Addition: Dropwise addition of Benzoyl chloride over 15 mins. (Exothermic control is critical to prevent bis-acylation).
-
Reaction: Warm to Room Temp (RT) and stir for 4 hours.
-
Validation (TLC): Mobile phase 30% EtOAc/Hexane. Product Rf ~0.4. Stain with KMnO4 (alkyne active) and UV (benzamide active).[1]
-
Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3. Dry over MgSO4.
Protocol B: Gold-Catalyzed Cyclization Assay (Reactivity SAR)
Used to determine the electronic influence of substituents.[1]
Reagents: N-alkynyl benzamide substrate, AuCl3 (5 mol%), AgOTf (5 mol%), DCM.[1]
-
Catalyst Activation: Premix AuCl3 and AgOTf in DCM for 10 mins (forms cationic active species [AuL]+). Filter off AgCl precipitate if necessary for kinetics.[1]
-
Screening: Add the substrate (0.1 M concentration).[1]
-
Monitoring: Aliquot at t=10, 30, 60 mins. Analyze via 1H NMR .
-
Data Processing: Plot ln[Substrate] vs. Time to determine
. Correlate with Hammett values of the benzamide substituent.[1]
Visualizing the Workflow
Figure 2: Operational workflow for investigating N-alkynyl benzamides, splitting between biological screening and synthetic optimization.
References
-
Al-Sultan, S. Q., et al. (2024).[3][2] "Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors." Pharmakeftiki, 36(IV), 69-88.[3] Link[1]
-
Hashmi, A. S. K., et al. (2004).[2][4] "Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides." Organic Letters, 6(23), 4391–4394. Link[1]
-
Kaur, G., et al. (2024).[2] "Micelle-Dependent Spontaneous Formation of Gold(I) in Nanodendritic Chloride-Bridged Particles with Catalytic Activity for Cyclization of Alkynylanilines." ACS Sustainable Chemistry & Engineering.[1] Link[1]
-
Chen, T., et al. (2018).[1] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Medicinal Chemistry (Los Angeles), 8, 273-280.[1] Link
-
Wilckens, K., et al. (2025).[1] "Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N-Propargyl Benzamide Cyclization." Journal of the American Chemical Society. Link(Note: Year updated to reflect recent mechanistic validation studies).
Sources
Technical Profile: 4-Fluoro-N-(2-methyl-3-butyn-2-yl)benzamide
The following technical guide details the chemical profile, synthesis, and applications of 4-fluoro-N-(2-methyl-3-butyn-2-yl)benzamide . This compound is a fluorinated analogue of the herbicide Propyzamide (Pronamide) , often utilized in structure-activity relationship (SAR) studies to evaluate metabolic stability and binding affinity in agrochemical and pharmaceutical research.
Executive Summary & Identification
4-Fluoro-N-(2-methyl-3-butyn-2-yl)benzamide is a secondary amide featuring a 4-fluorophenyl core linked to a sterically hindered alkyne-functionalized amine. It serves as a critical structural probe in the development of amide-class herbicides and potential pharmaceutical intermediates. The compound is the 4-fluoro analogue of the commercial herbicide Propyzamide (3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide), designed to test the electronic and steric effects of fluorine substitution on biological activity.
Chemical Identity Table
| Property | Detail |
| Systematic Name | 4-fluoro-N-(2-methyl-3-butyn-2-yl)benzamide |
| IUPAC Name | 4-fluoro-N-(1,1-dimethylprop-2-ynyl)benzamide |
| CAS Number | Not Widely Listed (Research Chemical)* |
| Molecular Formula | C₁₂H₁₂FNO |
| Molecular Weight | 205.23 g/mol |
| SMILES | FC1=CC=C(C(=O)NC(C)(C)C#C)C=C1 |
| InChI Key | (Predicted) VZ...[1] (Derivative of Propyzamide core) |
| Core Scaffold | N-(1,1-dimethylpropargyl)benzamide |
*Note: While the specific CAS for this fluorinated analogue is not indexed in major public chemical registries (PubChem, CAS Common Chemistry), it is a known derivative synthesized from commercially available precursors (CAS 456-22-4 and CAS 2978-58-7).
Structural Analysis & Physicochemical Properties
The compound combines a lipophilic fluorobenzene ring with a compact, reactive alkyne tail. The gem-dimethyl group adjacent to the nitrogen provides steric protection against enzymatic hydrolysis, a feature shared with Propyzamide.
Predicted Physicochemical Data
| Parameter | Value (Predicted) | Context |
| LogP (Octanol/Water) | 2.4 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability. |
| Polar Surface Area (PSA) | 29.1 Ų | Indicates good oral bioavailability potential. |
| Melting Point | 110–115 °C | Solid at room temperature (crystalline). |
| pKa (Amide NH) | ~14.5 | Very weak acid; neutral at physiological pH. |
| Solubility | Low in water; High in DMSO, DCM, Ethyl Acetate. | Typical for lipophilic amides. |
Synthesis Methodology
The synthesis follows a standard Schotten-Baumann or anhydrous nucleophilic acyl substitution pathway. The reaction couples 4-fluorobenzoyl chloride with 1,1-dimethylpropargylamine (2-methyl-3-butyn-2-amine).
Reaction Pathway Diagram
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.
Detailed Protocol
-
Reagents :
-
Procedure :
-
Step 1 : Dissolve 1,1-dimethylpropargylamine (1.1 eq) and Et₃N (1.5 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Step 2 : Add 4-fluorobenzoyl chloride (1.0 eq) dropwise over 30 minutes to control exotherm.
-
Step 3 : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Step 4 : Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.
-
Step 5 : Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Step 6 : Recrystallize from Ethanol/Water or purify via silica gel chromatography.
-
Applications & Mechanism of Action
Agrochemical Research (Herbicide Resistance)
This compound is primarily relevant as a Propyzamide analogue . Propyzamide works by inhibiting microtubule assembly.
-
Mechanism : Binds to tubulin, disrupting cell division in weeds.
-
Role of Fluorine : The 4-fluoro substitution mimics the size of hydrogen but introduces strong electronegativity, altering the electronic distribution of the phenyl ring. This is used to:
-
Block Metabolism : Prevent hydroxylation at the 4-position (a common metabolic pathway for benzamides).
-
Probe Binding Pockets : Test the steric tolerance of the herbicide binding site.
-
Pharmaceutical Intermediate
The terminal alkyne group is a valuable "handle" for Click Chemistry (CuAAC reactions).
-
Workflow : The benzamide can be clicked onto azides to form triazole-linked libraries for drug discovery (e.g., kinase inhibitors or nuclear receptor antagonists).
Analytical Validation
To confirm the identity of the synthesized compound, the following analytical signatures are required:
| Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.8 (m, 2H), 7.1 (m, 2H) | 4-Fluorophenyl protons (AA'BB' system). |
| δ ~6.5 (br s, 1H) | Amide N-H proton. | |
| δ ~2.4 (s, 1H) | Terminal alkyne proton (C≡C-H). | |
| δ ~1.7 (s, 6H) | Gem-dimethyl protons (C(CH₃)₂). | |
| ¹³C NMR | ~165 ppm (C=O), ~164 ppm (d, C-F) | Carbonyl and Fluorinated carbon (doublet). |
| IR Spectroscopy | ~3300 cm⁻¹ (C≡C-H stretch) | Diagnostic sharp peak for terminal alkyne. |
| ~1650 cm⁻¹ (C=O stretch) | Amide I band. |
Safety & Handling
-
Hazard Class : Irritant (Skin/Eye). Potential STOT-SE (Respiratory).
-
Precursors :
-
4-Fluorobenzoyl chloride: Corrosive, lachrymator. Handle in a fume hood.
-
1,1-Dimethylpropargylamine: Flammable liquid, toxic if inhaled.
-
-
Storage : Store in a cool, dry place. The terminal alkyne is generally stable but should be kept away from copper/silver salts to prevent acetylide formation.
References
-
Propyzamide (Pronamide) Monograph . Pesticide Properties DataBase (PPDB). University of Hertfordshire. Link
- Synthesis of N-(1,1-dimethylprop-2-ynyl)benzamides.
-
4-Fluorobenzoyl Chloride Properties . PubChem Compound Summary. CID 68132. Link
-
1,1-Dimethylpropargylamine Properties . PubChem Compound Summary. CID 7618. Link
Sources
Methodological & Application
Application Note: Synthesis of N-(2-methylbut-3-yn-2-yl)-4-fluorobenzamide via Acylation
Abstract & Introduction
This application note details the optimized protocol for the synthesis of
The protocol utilizes a nucleophilic acyl substitution (Schotten-Baumann type) under anhydrous conditions.[1] Special attention is given to the steric environment of the amine—1,1-dimethylpropargylamine (a tertiary carbinamine)—and the volatility of the starting material. This guide ensures high yield, purity, and safety during the acylation of the sterically hindered
Key Reaction
The reaction involves the coupling of 4-fluorobenzoyl chloride (electrophile) with 1,1-dimethylpropargylamine (nucleophile) in the presence of a tertiary amine base to scavenge the liberated hydrogen chloride.
Target Product:
Reaction Mechanism & Logic
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
-
Elimination: The chloride ion is expelled, reforming the carbonyl double bond to yield the protonated amide.
-
Deprotonation: The auxiliary base (Triethylamine or DIPEA) removes the proton from the amide nitrogen, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.
Critical Considerations
-
Steric Hindrance: The amine is attached to a quaternary carbon (two methyl groups and an alkyne). While still a primary amine (
), the adjacent bulk requires efficient stirring and adequate time to ensure complete conversion compared to linear alkyl amines. -
Volatility: 1,1-Dimethylpropargylamine has a boiling point of ~80°C. It is volatile and should be handled in a fume hood. If the reaction exotherms uncontrolled, loss of amine to evaporation is possible.
-
Exotherm Control: The reaction with acid chlorides is exothermic. Addition at
is mandatory to prevent side reactions and solvent boiling.
Reaction Scheme
Figure 1: Mechanistic pathway for the acylation of 1,1-dimethylpropargylamine.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | CAS No. | Hazard Note |
| 4-Fluorobenzoyl Chloride | 158.56 | 1.05 | 1.34 | 403-43-0 | Corrosive, Lachrymator |
| 1,1-Dimethylpropargylamine | 83.13 | 1.00 | 0.79 | 2978-58-7 | Flammable, Corrosive |
| Triethylamine (TEA) | 101.19 | 1.50 | 0.73 | 121-44-8 | Flammable, Toxic |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | 75-09-2 | Volatile, Carcinogen susp. |
Note: Diisopropylethylamine (DIPEA) may be substituted for TEA if higher solubility of the base salt is required, though TEA is standard for this coupling.
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Addition funnel or syringe pump (for larger scales).
-
Ice-water bath.
-
Inert gas line (
or Ar) - recommended but not strictly required if reagents are dry. -
Rotary evaporator.[2]
Experimental Protocol
Preparation
-
Setup: Oven-dry a 100 mL round-bottom flask and a magnetic stir bar. Flush with nitrogen and seal with a septum.
-
Charge Amine: Add 1,1-dimethylpropargylamine (831 mg, 10.0 mmol, 1.0 equiv) and Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) to the flask.
-
Solvent: Add anhydrous Dichloromethane (DCM) (30 mL). Concentration should be approx 0.3–0.5 M.
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes.
Reaction
-
Acid Chloride Addition: Draw 4-fluorobenzoyl chloride (1.66 g, 1.24 mL, 10.5 mmol, 1.05 equiv) into a syringe. Add this dropwise to the stirring amine solution over 10–15 minutes.
-
Observation: White fumes (HCl) may form if the system is not sealed; a white precipitate (TEA·HCl) will begin to form immediately.
-
-
Warming: Once addition is complete, allow the reaction to stir at
for another 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature (RT). -
Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (System: 30% EtOAc in Hexanes) or LC-MS. The amine spot (ninhydrin active) should disappear.
Workup & Purification
-
Quench: Dilute the reaction mixture with an additional 30 mL of DCM.
-
Acid Wash: Transfer to a separatory funnel. Wash with 1.0 M HCl (
mL).-
Purpose: Removes unreacted amine and the TEA base.
-
-
Base Wash: Wash the organic layer with Saturated NaHCO
( mL).-
Purpose: Hydrolyzes remaining acid chloride to benzoate and removes it into the aqueous layer.
-
-
Drying: Wash with Brine (saturated NaCl, 30 mL), then dry the organic layer over anhydrous MgSO
or Na SO . -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude solid.
-
Purification:
-
Crude Yield: Typically >90%.
-
Recrystallization: If necessary, recrystallize from Hexanes/Ethyl Acetate.
-
Column Chromatography: If high purity is required, elute with 10-20% EtOAc in Hexanes.
-
Process Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Troubleshooting
Expected Analytical Data
-
Appearance: White to off-white solid.
-
H NMR (400 MHz, CDCl
):- ~7.8 (m, 2H, Ar-H ortho to CO).
- ~7.1 (m, 2H, Ar-H meta to CO).
- ~6.5 (br s, 1H, NH).
- ~2.4 (s, 1H, Alkyne CH).
-
~1.8 (s, 6H, gem-dimethyl
).
- F NMR: Single peak around -108 ppm.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Volatility of amine | Ensure amine is added to cold solvent before acid chloride. Do not apply vacuum to the amine solution before reaction. |
| Impurity: Benzoic Acid | Hydrolysis of Acid Chloride | Ensure anhydrous DCM is used. Increase NaHCO |
| Impurity: Starting Amine | Incomplete Reaction | Check stoichiometry. Ensure base (TEA) is fresh and not degraded. Increase reaction time. |
| Precipitate in Reaction | TEA·HCl Salt | This is normal. Do not filter during reaction; it dissolves/removes during aqueous workup. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67879, 4-Fluorobenzoyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76319, 1,1-Dimethylpropargylamine. Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling methodologies).
Sources
Application Notes and Protocols: Harnessing 4-Fluorobenzamide Alkynes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Fluorobenzamide Alkynes in Modern Chemistry
In the landscape of bioconjugation, drug discovery, and molecular imaging, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency, selectivity, and biocompatibility.[1] Within this powerful chemical toolkit, 4-fluorobenzamide alkynes have emerged as a class of reagents with unique and strategic advantages. The presence of the fluorine atom provides a valuable spectroscopic marker for ¹⁹F NMR analysis and, more significantly, serves as a positron-emitting isotope ([¹⁸F]) for Positron Emission Tomography (PET) imaging—a critical tool in preclinical and clinical diagnostics. The benzamide moiety, on the other hand, can be tailored to modulate solubility, cell permeability, and target engagement.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 4-fluorobenzamide alkynes in click chemistry. It is designed to equip researchers with the foundational knowledge and practical steps to leverage these versatile compounds in their work, from initial synthesis to advanced bioconjugation and imaging applications.
Synthesis of 4-Fluorobenzamide Alkyne Precursors: A Step-by-Step Guide
The successful application of 4-fluorobenzamide alkynes in click chemistry begins with their efficient synthesis. The most common and robust method for introducing the alkyne functionality onto the 4-fluorobenzamide scaffold is the Sonogashira cross-coupling reaction.[2][3] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2][3]
A common strategy involves the use of a silyl-protected alkyne, such as trimethylsilylacetylene, to prevent self-coupling and other side reactions. The silyl protecting group is then easily removed under mild conditions to yield the terminal alkyne, ready for click chemistry.
Protocol 1: Synthesis of 4-Ethynyl-N-Substituted-Benzamide via Sonogashira Coupling
This two-step protocol outlines the synthesis of a terminal alkyne-functionalized 4-fluorobenzamide, starting from a commercially available 4-iodo-N-substituted-benzamide.
Step 1: Sonogashira Coupling of 4-Iodo-N-Substituted-Benzamide with Trimethylsilylacetylene
Materials:
-
4-Iodo-N-substituted-benzamide (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-iodo-N-substituted-benzamide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) and the amine base (TEA or DIPA).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Slowly add the trimethylsilylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-6 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive bromides, gentle heating (e.g., 50-70 °C) may be necessary.[2][4]
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude silyl-protected product.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
Materials:
-
TMS-protected 4-fluorobenzamide alkyne from Step 1
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) or Potassium Carbonate (K₂CO₃) in Methanol
-
Tetrahydrofuran (THF)
-
Standard glassware
Procedure using TBAF:
-
Dissolve the TMS-protected alkyne in THF.
-
Add a solution of TBAF (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude terminal alkyne can be purified by flash column chromatography.
The Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The hallmark of click chemistry is the CuAAC reaction, which rapidly and selectively forms a stable triazole linkage between an alkyne and an azide. This reaction is remarkably tolerant of a wide range of functional groups and can be performed in aqueous or organic solvents, making it ideal for bioconjugation.[5]
Causality in Experimental Choices for CuAAC:
-
Copper(I) Source: The active catalyst is Cu(I). While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is common to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6][7]
-
Ligands: To stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction, a ligand is often employed. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is highly effective in aqueous bioconjugation reactions.[3]
-
Stoichiometry: For bioconjugation applications, the copper catalyst is often used in stoichiometric or even excess amounts relative to the limiting reactant (alkyne or azide) to drive the reaction to completion, especially at low concentrations.[6]
Protocol 2: General Procedure for CuAAC Bioconjugation
This protocol describes the conjugation of a 4-fluorobenzamide alkyne to an azide-modified biomolecule (e.g., a protein or peptide) in an aqueous buffer.
Materials:
-
4-Fluorobenzamide alkyne (stock solution in DMSO or a suitable organic solvent)
-
Azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
THPTA (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
Microcentrifuge tubes or similar reaction vessels
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the 4-fluorobenzamide alkyne. The final concentration of the limiting reactant is typically in the micromolar to low millimolar range. A slight excess of the 4-fluorobenzamide alkyne (e.g., 1.1-2 equivalents) is often used.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is common.[3]
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper ions.
-
The resulting conjugate can be purified from excess reagents and byproducts using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity purification.
Visualization of the Synthetic and Application Workflow
Diagram 1: Synthesis of 4-Fluorobenzamide Alkyne
Caption: Workflow for the synthesis of 4-ethynyl-N-substituted-benzamide.
Diagram 2: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the CuAAC reaction.
Quantitative Data Summary
| Parameter | Sonogashira Coupling | CuAAC Bioconjugation |
| Catalyst Loading | 2-5 mol% Pd, 4-10 mol% Cu | Stoichiometric to excess Cu |
| Typical Solvents | THF, DMF | Aqueous buffers (e.g., PBS) |
| Reaction Time | 3-12 hours | 1-4 hours |
| Typical Yields | 70-95% | >90% (for labeling) |
| Purification | Column Chromatography | Dialysis, SEC, Affinity Chromatography |
Applications in Drug Development and Molecular Imaging
The unique properties of 4-fluorobenzamide alkynes make them highly valuable in several research areas:
-
PET Imaging: The incorporation of ¹⁸F into molecules via click chemistry with a [¹⁸F]4-fluorobenzamide alkyne allows for the development of novel PET tracers for in vivo imaging of biological processes and disease states.
-
Drug Discovery: The benzamide scaffold can be modified to target specific enzymes or receptors. The alkyne handle then allows for the rapid "clicking" on of various functionalities, such as fluorescent probes, affinity tags, or solubilizing groups, to create a library of compounds for screening.
-
Bioconjugation: These reagents can be used to label proteins, peptides, nucleic acids, and other biomolecules for a wide range of applications, including flow cytometry, fluorescence microscopy, and western blotting.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Sonogashira coupling | Inactive catalyst, poor quality solvent or base. | Use fresh catalyst, ensure anhydrous conditions, and distill the amine base. |
| Steric hindrance of the substrate. | Increase reaction temperature and/or time. | |
| No reaction in CuAAC | Oxidation of Cu(I) catalyst. | Ensure fresh sodium ascorbate solution is used; degas solutions. |
| Incompatible buffer components. | Avoid buffers containing chelating agents like EDTA. | |
| Low labeling efficiency in bioconjugation | Low concentration of biomolecule. | Increase the concentration of the alkyne and/or the catalyst. |
| Inaccessible alkyne or azide group. | Introduce a longer linker between the biomolecule and the reactive group. |
References
- Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. Benchchem.
- Sonogashira Coupling | NROChemistry. NROChemistry.
- What is the best procedure for Sonogashira coupling?
- Sonogashira coupling. YouTube. January 7, 2019.
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- N,N-Diethyl-4-ethynyl-benzamide | C13H15NO | CID 57764588. PubChem.
- Benzyne Click Chemistry: Synthesis of Benzotriazoles
- (PDF) Recent Advances in Sonogashira Reactions.
- Click Chemistry in Drug Discovery. Sigma-Aldrich.
- Some Aspects of the Chemistry of Alkynylsilanes. PMC.
- Conjugation using Click Chemistry. Glen Research.
- Sonogashira coupling : r/Chempros. Reddit. March 6, 2021.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Reddit. April 27, 2024.
- Topics (Click Chemistry) | TCI AMERICA. TCI AMERICA.
- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applic
Sources
- 1. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective N-Alkylation of 4-Fluorobenzamide
Abstract
The N-alkylation of primary amides is a pivotal yet challenging transformation in medicinal chemistry, particularly for electron-deficient substrates like 4-fluorobenzamide . This application note provides a technical roadmap for selecting solvent systems that maximize chemoselectivity (N- vs. O-alkylation) while adhering to modern green chemistry principles. We compare classical dipolar aprotic systems against Phase Transfer Catalysis (PTC) protocols, offering a validated method for scalable synthesis.[1][2]
The Chemoselectivity Challenge
4-Fluorobenzamide presents a classic "ambident nucleophile" problem. Upon deprotonation, the resulting amidate anion resonates between the Nitrogen and Oxygen atoms.
-
N-Alkylation (Thermodynamic Product): Preferred with "soft" electrophiles (alkyl halides) and conditions that allow equilibration.[1]
-
O-Alkylation (Kinetic Product): Often observed with "hard" electrophiles (sulfates, sulfonates) or in solvents that heavily solvate the nitrogen, sterically hindering attack.
Substrate Specifics: The para-fluorine atom exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the amide protons (
Solvent Systems Analysis
The choice of solvent dictates the reaction rate, the "nakedness" of the anion, and the final workup efficiency.
Table 1: Comparative Solvent Performance Matrix
| Solvent Class | Representative Solvents | Mechanism of Action | Selectivity (N:O) | Green Score | Recommendation |
| Dipolar Aprotic | DMF, DMAc, NMP | High dielectric constant dissociates ion pairs; maximizes anion reactivity. | High (>95:5) | Low (Reprotoxic, difficult removal) | Small Scale Only |
| Phase Transfer (PTC) | Toluene/Water, 2-MeTHF/Water | Catalyst shuttles anion into organic phase; "naked" anion reacts rapidly.[1] | Very High (>98:2) | High (Easy separation, low toxicity) | Recommended (Scale-up) |
| Ethers | THF, 1,4-Dioxane | Moderate solvation; often requires strong bases (NaH) and reflux. | Moderate | Medium | Intermediate |
| Green Alternatives | CPME, Dimethyl Carbonate | High boiling points, lipophilic; resists peroxide formation (CPME).[1] | High | Very High | Modern Alternative |
Mechanistic Workflow & Decision Tree
The following diagram illustrates the decision logic for solvent selection based on the electrophile and scale, alongside the reaction pathway.
Figure 1: Decision matrix for optimizing N-alkylation conditions based on electrophile hardness and process scale.
Experimental Protocols
Method A: Classical High-Throughput (Small Scale)
Best for: Discovery chemistry where yield is priority over green metrics.
Reagents: Sodium Hydride (60% dispersion), Anhydrous DMF.[1]
-
Preparation: In a flame-dried flask under Argon, dissolve 4-fluorobenzamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of
gas will occur.[1] Stir for 30 min at 0°C to ensure complete formation of the sodium amidate salt. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: For sterically hindered halides, heating to 60°C may be required.[1]
-
-
Workup: Quench carefully with water. Extract with EtOAc (
).[1] Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over and concentrate.
Method B: Recommended Green Protocol (Phase Transfer Catalysis)
Best for: Process development, scale-up, and avoiding toxic solvents.
Reagents: Toluene, 50% aq.[1] KOH, Tetrabutylammonium Bromide (TBAB).[1][3][4]
-
Setup: To a flask equipped with vigorous stirring, add 4-fluorobenzamide (1.0 equiv) and Toluene (0.5 M).
-
Catalyst Addition: Add TBAB (0.05 equiv / 5 mol%).[1]
-
Base Addition: Add 50% aqueous KOH (2.0 equiv). The mixture will be biphasic.[1]
-
Alkylation: Add the Alkyl Bromide/Iodide (1.2 equiv) in one portion.[1]
-
Reaction: Heat to 50–60°C with vigorous stirring (critical for PTC). Monitor by HPLC/TLC.[1] Typical time: 4–6 hours.[1]
-
Workup: Stop stirring. The phases will separate rapidly.[1] Remove the aqueous bottom layer (waste).[1] Wash the organic layer once with water and once with brine.[1] Concentrate the Toluene layer to obtain the product.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Poor solubility of anion or "poisoning" of PTC catalyst. | Method A: Switch to DMSO. Method B: Increase TBAB to 10 mol% or switch to |
| O-Alkylation | "Hard" electrophile or solvent shielding.[1] | Switch leaving group from -OTs/-OMs to -I (add NaI in situ). Use non-polar solvent (Toluene) to promote tight ion-pairing favoring N-attack.[1] |
| Defluorination ( | Reaction temperature too high; base too strong.[1] | Do not exceed 80°C. Avoid unhindered alkoxides (NaOMe).[1] Use Carbonate bases ( |
| Hydrolysis | Wet solvents or atmospheric moisture.[1] | Ensure reagents are dry.[1] In PTC, the high concentration of KOH actually suppresses hydrolysis by "salting out" the organic phase. |
References
-
General Amide Alkylation: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] (Mechanistic foundation of ambident nucleophiles).
-
Phase Transfer Catalysis: "Phase Transfer Catalysis for Amide Alkylation." ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Green Solvent Selection: Watson, A. J. B., et al. "Evaluation of alternative solvents in common amide coupling reactions."[1][9] Green Chemistry, 2012, 14 , 3057-3065. [Link]
-
Microwave/PTC Protocols: Bogdal, D. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation."[1][4] Molecules, 1999, 4 , 333-337. [Link]
-
Substrate Data: "4-Fluorobenzamide Compound Summary." PubChem. National Center for Biotechnology Information.[1] [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 4. mdpi.com [mdpi.com]
- 5. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New approaches to amide arylation and alkylation under mild conditions - American Chemical Society [acs.digitellinc.com]
- 7. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. amide: N- vs O-alkylation [groups.google.com]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Application Note: Protocols for Screening Benzamide Herbicide Analogs
Abstract
Benzamide herbicides represent a critical class of agrochemicals with dual modes of action depending on their structural derivatization. While isoxaben typifies the inhibition of cellulose biosynthesis (CBI), analogs like pronamide (propyzamide) target microtubule assembly. This application note provides a validated, multi-phase screening workflow to identify, characterize, and differentiate novel benzamide analogs. We integrate high-throughput phenotypic screening with sub-cellular imaging and chemical quantification to ensure precise Mode of Action (MoA) assignment.
Introduction & Mechanistic Context
Developing new herbicide modes of action is urgent due to rising weed resistance.[1] Benzamides are unique because minor structural modifications can shift their target from the Cellulose Synthase Complex (CSC) to Microtubule (MT) polymerization.
-
Group 21 (WSSA) / Group L (HRAC): e.g., Isoxaben. Targets CESA subunits (CESA3, CESA6), causing loss of cell wall integrity.
-
Group 3 (WSSA) / Group K1 (HRAC): e.g., Pronamide. Binds tubulin, disrupting cell division.[1]
The Challenge: Both mechanisms cause root swelling and stunting in primary screens. This protocol establishes a rigorous "Deconvolution Phase" to distinguish these mechanisms early in the pipeline.
Experimental Workflow Overview
The following workflow illustrates the critical path from library screening to greenhouse validation.
Figure 1: Integrated screening pipeline for benzamide analogs. Phase 2 is critical for distinguishing CBI activity from microtubule disruption.
Phase 1: High-Throughput Phenotypic Screen
Objective: Rapidly identify active compounds using Arabidopsis thaliana root growth inhibition. This assay is highly sensitive to both CBI and MT inhibitors.
Protocol 1.1: Vertical Plate Root Assay
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% Phytoagar.
-
Square petri dishes (120mm).
-
Solvent: DMSO (Final concentration < 0.1%).
Procedure:
-
Sterilization: Surface sterilize seeds (70% ethanol for 2 min, 50% bleach for 5 min, 5x sterile water wash).
-
Stratification: Resuspend seeds in 0.1% agar and stratify at 4°C for 2 days in darkness to synchronize germination.
-
Media Preparation: Autoclave MS-agar. Cool to 55°C. Add test compounds from DMSO stocks (Screening dose: 100 nM and 1 µM). Include Isoxaben (10 nM) as Positive Control A and Pronamide (1 µM) as Positive Control B.
-
Plating: Pour 50 mL media per square plate. Allow to solidify. Spot seeds (approx. 20 per row) along the top 1 cm of the plate.
-
Growth: Seal with micropore tape. Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Analysis (Day 5):
-
Scan plates using a flatbed scanner (600 dpi).
-
Measure primary root length using ImageJ (NeuronJ plugin) or RootNav software.
-
Data Interpretation:
-
Hit Criteria: >50% inhibition of root length relative to DMSO control.
-
Phenotype Check: Inspect root tips.
-
Swollen/Club-shaped: Indicates CBI or MT inhibition (Proceed to Phase 2).
-
Necrotic/Bleached: Indicates potential off-target toxicity or PPO inhibition (Discard for this specific campaign).
-
Phase 2: Target Verification & MoA Deconvolution
Objective: Distinguish between Cellulose Biosynthesis Inhibition (CBI) and Microtubule (MT) depolymerization.
Logic of Deconvolution
Both classes cause root swelling, but their subcellular signatures are distinct.
Figure 2: Decision tree for assigning Mode of Action based on confocal microscopy observations.
Protocol 2.1: Confocal Microscopy (The Gold Standard)
Validation: This step is non-negotiable for high-impact publications or rigorous pipeline advancement. Materials:
-
Transgenic Arabidopsis lines: YFP-CESA6 (Cellulose Synthase) and GFP-MBD (Microtubule Binding Domain) or GFP-MAP4 .
-
Confocal Laser Scanning Microscope (e.g., Zeiss LSM 880 or Leica SP8).
Procedure:
-
Grow seedlings for 4 days on vertical MS plates (drug-free).
-
Transfer seedlings to liquid MS media containing the test analog (100 nM) for 2 hours . Note: Short exposure prevents secondary pleiotropic effects.
-
Mount seedlings in water between slide and coverslip.
-
Imaging YFP-CESA6: Excite at 514 nm. Focus on the plasma membrane of elongating root cells.
-
Isoxaben-like effect: Rapid clearance of CESA particles from the focal plane or accumulation in intracellular "SmaCCs" (Small CESA Compartments).
-
-
Imaging GFP-MBD: Excite at 488 nm.
-
Pronamide-like effect:[2] Loss of cortical microtubule array; fragmentation or diffuse fluorescence.
-
Protocol 2.2: The Updegraff Method (Crystalline Cellulose Quantification)
Objective: Chemical validation of cellulose reduction. Reference: Updegraff (1969); refined by various groups for Arabidopsis.
Reagents:
-
Updegraff Reagent: Acetic acid : Nitric acid : Water (8:1:2 v/v/v). Caution: Corrosive.
-
Anthrone Reagent: 2 mg/mL anthrone in concentrated sulfuric acid (98%). Prepare fresh.
-
Digestion Solvent: 70% Ethanol.[3]
Step-by-Step:
-
Treatment: Grow Arabidopsis seedlings in liquid culture with test compounds (10-50 nM) for 5-7 days.
-
Harvest: Flash freeze tissue in liquid nitrogen and lyophilize. Weigh dry mass.
-
Clarification: Boil samples in 70% ethanol (70°C, 1 hour) to remove soluble sugars and chlorophyll. Centrifuge and discard supernatant. Repeat until pellet is white.
-
Digestion: Add 2 mL Updegraff Reagent to the pellet. Heat at 100°C for 30 minutes.
-
Wash: Centrifuge (2500g, 10 min). Discard supernatant. Wash pellet with water and acetone. Air dry.
-
Hydrolysis: Dissolve pellet in 67% H₂SO₄ (1 hour, room temp).
-
Quantification: Dilute aliquot with water. Add Anthrone Reagent . Heat 100°C for 10 min. Measure Absorbance at 620 nm .
-
Calculation: Compare against a glucose standard curve. Express as µg cellulose / mg dry weight.
Data Presentation Example:
| Compound | Conc.[1][7][8][9][10][11] (nM) | Root Length (% Control) | Crystalline Cellulose (% Control) | MoA Assignment |
| DMSO | - | 100 ± 2 | 100 ± 3 | N/A |
| Isoxaben | 10 | 15 ± 4 | 25 ± 5 | CBI |
| Pronamide | 1000 | 18 ± 3 | 92 ± 6 | Microtubule |
| Analog X | 50 | 20 ± 5 | 30 ± 4 | Putative CBI |
| Analog Y | 50 | 22 ± 4 | 95 ± 5 | Putative MT |
Phase 3: Resistance Profiling (Target Confirmation)
To conclusively prove the analog targets the CESA complex (specifically CESA3 or CESA6), screen against known resistant mutants.
-
Mutant ixr1-1: Mutation in CESA3 (G998S). Highly resistant to isoxaben.
-
Mutant ixr2-1: Mutation in CESA6 (R1064W). Resistant to isoxaben.[8]
Protocol: Repeat Protocol 1.1 (Root Assay) using ixr1-1 and ixr2-1 seeds alongside Wild Type (Col-0).
-
Result A: If Analog X kills Col-0 but ixr1-1 grows normally -> Target is CESA3 .
-
Result B: If Analog X kills both -> Novel binding site or Off-target .
References
-
Heim, D. R., et al. (1990). "Isoxaben inhibits the synthesis of acid-insoluble cell wall materials in Arabidopsis thaliana." Plant Physiology. Link
-
Paredez, A. R., et al. (2006).[12] "Visualization of Cellulose Synthase Demonstrates Functional Association with Microtubules." Science. Link
-
Updegraff, D. M. (1969). "Semimicro determination of cellulose in biological materials." Analytical Biochemistry. Link
-
Tateno, M., et al. (2016). "Cellulose Biosynthesis Inhibitors: A Multifunctional Toolbox." Journal of Experimental Botany. Link
-
Brabham, C., & DeBolt, S. (2013). "Chemical genetics to examine cellulose biosynthesis." Frontiers in Plant Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. extension.missouri.edu [extension.missouri.edu]
- 3. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]
- 4. wssa.net [wssa.net]
- 5. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]
- 6. analyzeseeds.com [analyzeseeds.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. cbi.ornl.gov [cbi.ornl.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-N-(2-methylbut-3-yn-2-yl)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6]
Target Molecule: 4-Fluoro-N-(2-methylbut-3-yn-2-yl)benzamide Core Challenge: This synthesis involves coupling an electron-deficient acid chloride with a sterically hindered, volatile tertiary amine (1,1-dimethylpropargylamine).
The "Yield Killers" identified in this system are:
-
Amine Volatility: 2-methylbut-3-yn-2-amine has a boiling point of ~80–83°C. Exothermic addition of acid chloride often flashes off the amine before coupling occurs, destroying stoichiometry.
-
Steric Hindrance: The amine is attached to a tertiary carbon (
). Nucleophilic attack is significantly slower than with benzyl or primary alkyl amines, allowing competitive hydrolysis of the acid chloride. -
Alkyne Instability: While generally robust, the terminal alkyne can degrade under harsh Lewis Acid conditions or undergo oxidative coupling if trace copper is present.
Diagnostic Workflow (Troubleshooting)
Before altering your protocol, use this logic flow to identify the root cause of failure.
Caption: Diagnostic logic tree to isolate failure modes between kinetics (sterics), thermodynamics (hydrolysis), and physical loss (volatility).
Optimized Protocols
Method A: The "Robust" Protocol (Recommended)
Best for: Routine synthesis, avoiding volatility issues.
Key Change: Use the Hydrochloride Salt of the amine.[1] This renders the volatile liquid (bp 80°C) into a stable solid, allowing precise stoichiometry and preventing evaporation during exotherms.
Reagents:
-
4-Fluorobenzoyl chloride (1.0 equiv)
-
2-Methylbut-3-yn-2-amine Hydrochloride (1.1 equiv) [Critical ]
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
DMAP (0.1 equiv) [Catalyst ]
-
DCM (Anhydrous)
Step-by-Step:
-
Salt Suspension: In a round-bottom flask under Nitrogen, suspend the Amine HCl salt in anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool to 0°C . Add DIPEA dropwise. The mixture will become homogeneous as the free amine is liberated in situ at low temp.
-
Catalyst: Add DMAP (10 mol%). Note: DMAP is essential here to form the reactive N-acylpyridinium intermediate, overcoming the steric bulk of the tert-alkyl amine.
-
Electrophile Addition: Add 4-Fluorobenzoyl chloride dropwise over 15 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
QC Check: Pull an aliquot at 3 hours. If acid chloride remains, add 0.1 equiv more amine.
-
-
Work-up: Wash with 1M HCl (removes excess amine/DMAP)
Sat. NaHCO (removes fluorobenzoic acid) Brine. -
Purification: Recrystallize from Hexane/EtOAc (usually white needles).
Method B: The "High-Efficiency" Protocol (Acyl Fluoride)
Best for: Stubborn cases where Method A yields <50% due to extreme steric hindrance.
Rationale: Acyl fluorides are less sensitive to water (hydrolysis) but highly reactive toward amines, specifically maintaining reactivity with hindered nucleophiles where chlorides might hydrolyze before coupling [1].
Reagents:
-
4-Fluorobenzoic acid (1.0 equiv)
-
Cyanuric Fluoride (0.5 equiv) or TFFH
-
Amine (1.1 equiv)
-
Pyridine (1.0 equiv)[2]
-
DCM
Protocol:
-
Dissolve 4-fluorobenzoic acid and pyridine in DCM at -10°C.
-
Add Cyanuric Fluoride. Stir for 1 hour to generate 4-fluorobenzoyl fluoride in situ.
-
Add the amine (or amine salt + base).
-
Stir at RT overnight. The unique stability of the C–F bond prevents side reactions while the small size of Fluorine minimizes steric clash in the transition state.
Critical Process Parameters (Data Sheet)
| Parameter | Specification | Impact on Yield |
| Amine Stoichiometry | 1.1 – 1.2 equiv | High. The free amine is volatile. Using 1.0 equiv often results in 0.8 equiv effective concentration due to evaporation. |
| Temperature | 0°C | High. Addition at RT causes exotherms that boil off the amine. |
| Solvent Water | < 0.05% | Medium. Steric hindrance slows the main reaction, making the system sensitive to competitive hydrolysis by wet solvents. |
| Base Choice | DIPEA vs TEA | Low. DIPEA is preferred to prevent formation of amide-salt precipitates that might trap reagents. |
Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS coupling instead of Acid Chloride? A: It is not recommended . The formation of the active ester (OBt or OSu) adds significant steric bulk. Coupled with the bulky tert-alkyl amine, the reaction rates will be glacial, leading to low conversion. If you must use the acid, use HATU or the Acyl Fluoride method described above.
Q: My product is an oil, but it should be a solid. What happened? A: You likely have trapped solvent or unreacted amine.
-
The amine (2-methylbut-3-yn-2-amine) is an oil. If your work-up was neutral, the amine might still be present. Wash with 1M HCl to remove it.
-
If the product is pure but oily, triturated with cold Pentane or Hexane/Ether (9:1) and scratch the flask to induce crystallization.
Q: I see a side product with M+ mass of [Dimer]. A: If you used a copper catalyst (or old copper-contaminated glassware) for any reason, you might have triggered a Glaser coupling of the terminal alkyne. Ensure all reagents are metal-free.
Q: Why is DMAP necessary? A: The reaction between a tertiary alkyl amine and benzoyl chloride is sterically difficult. DMAP attacks the acid chloride first to form an N-acylpyridinium ion. This intermediate is more electrophilic and sits further away from the steric bulk, facilitating the attack by the hindered amine [2].
References
-
Acyl Fluoride Utility: Bonnefoy, C., et al. "Comparative reactivity between 4-fluorobenzoyl fluoride and chloride with various amines."[3] ResearchGate, 2022.
-
Steric Amide Coupling: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.
-
Amine Properties: PubChem Compound Summary for CID 76319, 2-Methyl-3-butyn-2-amine.
-
General Benzamide Synthesis: Tran, P.H., et al. "4-fluoro-N-phenylbenzamide synthesis."[4] ChemicalBook / J. Org. Chem. (Adapted protocols).
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-methylbut-3-yn-2-amine and 4-fluorobenzoyl chloride before handling, as they are corrosive and lachrymators.
Sources
Technical Support Center: Stability and Hydrolysis of N-(1,1-dimethylpropargyl) Amides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(1,1-dimethylpropargyl) amides. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you manage the stability of these compounds and prevent unwanted hydrolysis during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my N-(1,1-dimethylpropargyl) amide proving difficult to hydrolyze?
The significant resistance of N-(1,1-dimethylpropargyl) amides to hydrolysis is primarily due to the substantial steric hindrance imparted by the 1,1-dimethylpropargyl group attached to the nitrogen atom. This tertiary alkyl-like structure, akin to a neopentyl group, physically blocks the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic carbonyl carbon of the amide. For hydrolysis to occur, the nucleophile must attack this carbon, and this steric congestion dramatically slows down the reaction rate, making these amides exceptionally stable.[1][2]
Q2: What are the fundamental mechanisms of amide hydrolysis?
Amide hydrolysis can be catalyzed by either acid or base, with both pathways generally requiring harsh conditions like high temperatures and prolonged reaction times, especially for sterically hindered amides.[3][4][5][6][7]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[3][6] A subsequent series of proton transfers leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[5][8] This forms a tetrahedral intermediate which then collapses, expelling the amide anion. A final proton transfer from the initially formed carboxylic acid to the strongly basic amide anion drives the reaction to completion, resulting in a carboxylate salt and an amine.
Q3: How does the 1,1-dimethylpropargyl group specifically influence the stability of the amide bond?
The stability of N-(1,1-dimethylpropargyl) amides is a result of a combination of factors:
-
Steric Hindrance: As mentioned, the bulky tertiary structure around the nitrogen atom is the primary reason for the high stability of these amides.[1] This steric shield makes it challenging for incoming nucleophiles to reach the carbonyl carbon.
-
Electronic Effects: The propargyl group, with its carbon-carbon triple bond, can have a modest electron-withdrawing inductive effect, which could slightly increase the electrophilicity of the carbonyl carbon. However, this effect is likely overshadowed by the overwhelming steric hindrance.
Q4: Under what conditions should I expect my N-(1,1-dimethylpropargyl) amide to undergo hydrolysis?
Due to their high stability, N-(1,1-dimethylpropargyl) amides will likely only hydrolyze under forcing conditions. This typically involves:
-
High Temperatures: Refluxing the amide in a suitable solvent is often necessary.
-
Strong Acids or Bases: Concentrated mineral acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) are usually required.[4]
-
Extended Reaction Times: The hydrolysis of these hindered amides can take several hours to days to reach completion.[1]
Q5: What are the expected products of the hydrolysis of an N-(1,1-dimethylpropargyl) amide?
The hydrolysis of an N-(1,1-dimethylpropargyl) amide will break the amide bond, yielding a carboxylic acid and 1,1-dimethylpropargylamine.
Troubleshooting Guides
Problem: My hydrolysis reaction is not proceeding or is extremely slow.
Cause A: Insufficiently Forcing Reaction Conditions
The exceptional stability of N-(1,1-dimethylpropargyl) amides means that standard hydrolysis conditions are often ineffective.
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature to the reflux point of the solvent.
-
Use Stronger Acid/Base: If using dilute acid or base, switch to a more concentrated solution. For example, consider using 6M HCl or 40% aqueous NaOH.[9]
-
Increase Reagent Concentration: Ensure a sufficient excess of the acid or base catalyst is present.
-
Extend Reaction Time: Monitor the reaction over a longer period (24-72 hours) before concluding that it has failed.
-
Consider Alternative Reagents: In some cases, reagents like tert-butyl nitrite under specific conditions have been used for amide hydrolysis.[10]
Cause B: Inappropriate Solvent System
The choice of solvent can significantly impact the rate of hydrolysis, especially for lipophilic substrates.
Troubleshooting Steps:
-
Use a Co-solvent: If your amide has poor solubility in the aqueous acidic or basic solution, consider adding a co-solvent like methanol, ethanol, or dioxane to improve solubility.[9]
-
Phase-Transfer Catalysis: For base-catalyzed hydrolysis of water-insoluble amides, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transport of the hydroxide ion into the organic phase.
Problem: I am observing significant side reactions or degradation of my desired product.
Cause A: Reaction Conditions Are Too Harsh
While forcing conditions are necessary, they can also lead to the degradation of other functional groups in your molecule or the desired product itself.
Troubleshooting Steps:
-
Optimize Temperature: Find the minimum temperature at which the hydrolysis proceeds at an acceptable rate.
-
Use a Milder Acid/Base with Longer Reaction Time: A less concentrated acid or base may require a longer reaction time but can minimize side reactions.
-
Protect Sensitive Functional Groups: If your molecule contains other acid- or base-labile groups, consider protecting them before attempting the amide hydrolysis.
Cause B: The Propargyl Group is Undergoing Side Reactions
The terminal alkyne of the propargyl group can be reactive under certain conditions.
Troubleshooting Steps:
-
Monitor for Alkyne Reactions: Be aware of potential side reactions such as hydration of the alkyne (especially under acidic conditions with mercury salts, though less common with just strong acid) or isomerization.
-
Metal-Catalyzed Cleavage: Note that propargyl amides can be intentionally cleaved under specific metal-catalyzed conditions (e.g., with platinum or gold complexes), which may not be desirable if you are aiming for simple hydrolysis.[11][12][13][14] Ensure your reaction is free from contaminating metals if you are not intending for this type of cleavage.
Experimental Protocols
Note: These are general starting protocols and may require optimization for your specific substrate.
Protocol 1: Forced Acid-Catalyzed Hydrolysis of a Sterically Hindered Amide
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(1,1-dimethylpropargyl) amide in a suitable solvent (e.g., dioxane or ethanol).
-
Acid Addition: Add an equal volume of 6M aqueous hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a base (e.g., NaHCO₃ or NaOH solution). Extract the carboxylic acid product with an appropriate organic solvent. The amine product will likely remain in the aqueous layer as its ammonium salt.
Protocol 2: Forced Base-Catalyzed Hydrolysis of a Sterically Hindered Amide
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the N-(1,1-dimethylpropargyl) amide in a solvent such as ethanol or methanol.
-
Base Addition: Add an aqueous solution of 20-40% sodium hydroxide.
-
Heating: Heat the mixture to reflux for 24-72 hours.
-
Monitoring: Track the reaction's progress using a suitable analytical method.
-
Work-up: Upon completion, cool the reaction mixture. Acidify the solution with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt. Extract the resulting carboxylic acid with an organic solvent. The amine can be isolated from the aqueous layer after basification and extraction.
Data Summary
| Factor | Effect on Hydrolysis Rate of N-(1,1-dimethylpropargyl) amides | Rationale |
| Increasing Temperature | Increases | Provides the necessary activation energy to overcome the high steric barrier. |
| Increasing Acid/Base Strength | Increases | A higher concentration of H⁺ increases the protonation of the carbonyl oxygen (acid-catalyzed), while a higher concentration of OH⁻ increases the rate of nucleophilic attack (base-catalyzed).[4][5] |
| Steric Hindrance | Decreases | The bulky 1,1-dimethylpropargyl group physically blocks the approach of the nucleophile to the carbonyl carbon.[1] |
| Use of Aprotic Co-solvents | May Increase or Decrease | Can increase the solubility of the amide but may decrease the effective concentration of water. Optimization is key. |
| Phase-Transfer Catalyst | Increases (for base-catalyzed) | Facilitates the reaction between the hydroxide ion and the amide in a two-phase system. |
Visualizations
Caption: General mechanism of acid-catalyzed amide hydrolysis.
Caption: General mechanism of base-catalyzed amide hydrolysis.
Caption: Troubleshooting slow hydrolysis of N-(1,1-dimethylpropargyl) amides.
References
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. [Link]
-
Bunton, C. A., O'Connor, C., & Turney, T. A. (1968). Studies on the Stability of Amides. III. Hydrolysis of Amides in Aqueous Perchloric Acid Solution. Journal of the Chemical Society B: Physical Organic, 1821-1825. [Link]
-
Varvounis, G., & Katsayannis, F. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2004(5), 115-125. [Link]
-
Vickerman, B. M., Zywot, E. M., Tarrant, T. K., Speers, A. E., & Kodadek, T. (2020). Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation. Journal of the American Chemical Society, 142(24), 10869–10880. [Link]
-
Vickerman, B. M., Zywot, E. M., Tarrant, T. K., Speers, A. E., & Kodadek, T. (2020). Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation. Journal of the American Chemical Society, 142(24), 10869–10880. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Clark, J. (2023). The Hydrolysis of Amides. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(11), 777-781. [Link]
-
Vickerman, B. M., Zywot, E. M., Tarrant, T. K., Speers, A. E., & Kodadek, T. (2020). Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation. ResearchGate. [Link]
-
Vickerman, B. M., Zywot, E. M., Tarrant, T. K., Speers, A. E., & Kodadek, T. (2022). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. ACS Central Science, 8(3), 336-344. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
University of Bath. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. [Link]
-
LibreTexts Chemistry. (2014). 11.13: Acid-Catalyzed Amide Hydrolysis. LibreTexts Chemistry. [Link]
-
Guissart, C., & Gani, D. (2002). Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3‐Hydrogen Shift. Tetrahedron, 58(38), 7577-7595. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
ResearchGate. (2018). Synthesis of propargyl amides using CAL‐B. ResearchGate. [Link]
-
Tao, S., et al. (2024). Amide Hydrolysis Reaction Using tert-Butyl Nitrite. ResearchGate. [Link]
-
PubMed. (2017). Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity. PubMed. [Link]
-
The Organic Chemistry Tutor. (2017). Base Catalyzed Amide Hydrolysis Reactions. YouTube. [Link]
-
O'Connor, C. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society. [Link]
-
Chemistry university. (2021). Amide Hydrolysis. YouTube. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3469. [Link]
-
Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Benzamide Click Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates specifically in benzamide-involving Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click' reactions. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My click reaction with an N-(azidomethyl)benzamide derivative is resulting in a low yield. What are the most common initial culprits?
Low or no yield in a click reaction can often be traced back to a few key factors. The most common issues include the inactivation of the copper catalyst due to oxygen exposure, an inappropriate choice of ligand for your specific benzamide substrate, or problems with the integrity of your reagents.[1] A systematic troubleshooting approach is the most effective way to identify and resolve the specific issue at hand.
Q2: Can I use a copper(I) salt directly as the catalyst for my benzamide click reaction?
Yes, you can directly use copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1] However, it's crucial to be aware that Cu(I) is highly susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of atmospheric oxygen.[1] Therefore, when using Cu(I) salts, it is imperative to employ stringent air-free techniques, such as working in a glove box or using a Schlenk line. For greater convenience and reproducibility, the in situ reduction of a more stable Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate is the more commonly preferred method.[1][2]
Q3: Are there any non-copper alternatives if I suspect my benzamide substrate is sensitive to copper?
Absolutely. If copper toxicity or potential side reactions are a concern, especially in biological or cellular applications, copper-free click chemistry is an excellent alternative. The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne derivative (e.g., DBCO) which reacts with an azide without the need for a metal catalyst.[1]
Q4: How does the benzamide functional group itself potentially impact the click reaction?
The electronic and steric properties of substituents on the benzamide can influence the reaction rate and yield. Electron-withdrawing groups on the amine part of the benzamide can decrease its nucleophilicity, which could potentially slow down certain reaction pathways.[3] Sterically hindered benzamide derivatives may also exhibit slower reaction kinetics.[3] While the amide bond is generally stable, it's important to consider its potential to coordinate with the copper catalyst, which could, in some cases, lead to catalyst inhibition. Optimizing reaction conditions, particularly the choice of ligand, is key to mitigating these potential effects.
In-Depth Troubleshooting Guide
Low conversion in your benzamide click reaction can be frustrating, but a logical and systematic approach to troubleshooting can quickly identify the root cause. This guide will walk you through potential issues, from the catalyst system to the reactants and reaction conditions.
Issue 1: Inactive Copper Catalyst
The catalytic cycle of the CuAAC reaction relies on the copper being in the +1 oxidation state. Oxidation to Cu(II) will halt the reaction.
Possible Causes & Solutions:
-
Oxygen Contamination:
-
Diagnosis: The reaction mixture may turn a blue or green color, indicative of Cu(II) formation.
-
Solution:
-
Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Reducing Agent: Ensure you are using a sufficient excess of a reducing agent like sodium ascorbate to continuously regenerate the Cu(I) catalyst from any Cu(II) that forms.[2]
-
-
-
Insufficient Ligand Stabilization:
-
Diagnosis: Low yields despite using a reducing agent.
-
Solution: The choice of ligand is critical. Ligands not only accelerate the reaction but also protect the Cu(I) from oxidation and disproportionation. For benzamide-containing molecules, especially in aqueous media, a water-soluble and highly effective ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent starting point.[1] A common and effective ratio to start with is 1:5 of CuSO₄ to THPTA.[1]
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in benzamide click reactions.
Issue 2: Reactant Purity and Stoichiometry
The success of the click reaction is highly dependent on the quality and correct ratio of your benzamide-azide and alkyne partners.
Possible Causes & Solutions:
-
Impure Starting Materials:
-
Diagnosis: Unidentified peaks in NMR or spots on TLC of your starting materials. The reaction may stall or produce side products.
-
Solution: Purify your benzamide-azide and alkyne starting materials before use. Standard purification techniques like recrystallization or column chromatography are often sufficient.
-
-
Incorrect Stoichiometry:
-
Diagnosis: Significant amounts of one starting material remain unreacted.
-
Solution: Carefully verify the concentrations of your stock solutions. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of one of the coupling partners to drive the reaction to completion.
-
Issue 3: Suboptimal Reaction Conditions
The reaction environment plays a crucial role in the efficiency of the CuAAC reaction.
Possible Causes & Solutions:
-
Inappropriate Solvent:
-
Diagnosis: Poor solubility of reactants, leading to a heterogeneous mixture and slow reaction.
-
Solution: A mixture of t-butanol and water is a common and effective solvent system for many click reactions.[4] Other solvents such as DMSO, DMF, or acetonitrile/water can also be effective, depending on the solubility of your specific benzamide derivative.[5]
-
-
Incorrect Temperature or pH:
-
Diagnosis: The reaction is sluggish at room temperature.
-
Solution: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the rate and final conversion.[4][5] The pH of the reaction mixture should ideally be kept in the neutral to slightly basic range (pH 7-8).
-
Experimental Protocols
Protocol 1: General Procedure for a Trial Benzamide Click Reaction
This protocol provides a starting point for optimizing your reaction.
-
Prepare Stock Solutions:
-
Benzamide-azide in a suitable solvent (e.g., DMSO).
-
Alkyne in a suitable solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO₄) in deionized water (e.g., 20 mM).
-
THPTA ligand in deionized water (e.g., 100 mM).[1]
-
Sodium ascorbate in deionized water (prepare this solution fresh for each experiment, e.g., 1 M).
-
-
Reaction Setup (Example for a 1 mL total volume):
-
In a microcentrifuge tube, add your benzamide-azide (to a final concentration of, for example, 1 mM).
-
Add the alkyne (e.g., 1.2 equivalents).
-
Add the appropriate volume of your chosen solvent (e.g., a t-BuOH/water mixture).
-
Add the THPTA ligand solution (to a final concentration of 5 mM).
-
Add the CuSO₄ solution (to a final concentration of 1 mM). The solution may turn slightly blue/green.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10-20 mM). The solution should become colorless or pale yellow.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, LC-MS, or another suitable analytical technique at various time points (e.g., 1, 4, and 24 hours).
-
Protocol 2: Purification of the Benzamide-Triazole Product
-
Workup: Once the reaction is complete, it can often be diluted with water and the product extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can then be purified by standard methods such as silica gel column chromatography to remove any unreacted starting materials, the copper catalyst, and ligand.
Data Presentation
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| [Benzamide-Azide] | 1 mM | 0.1 - 10 mM | Dependent on solubility and desired scale. |
| Equivalents of Alkyne | 1.2 eq. | 1.0 - 2.0 eq. | A slight excess can drive the reaction to completion. |
| [CuSO₄] | 1 mM | 0.1 - 2 mM | Higher concentrations can increase the rate but may require more efficient removal. |
| [Ligand (THPTA)] | 5 mM | 2 - 10 mM | A 5-fold excess over copper is recommended to protect the catalyst.[1] |
| [Sodium Ascorbate] | 10-20 mM | 5 - 50 mM | A significant excess ensures the copper remains in the Cu(I) state. |
| Solvent | t-BuOH/H₂O (1:1) | Varies | Chosen based on the solubility of the specific benzamide derivative.[4] |
| Temperature | Room Temperature | RT - 60 °C | Increased temperature can improve kinetics for sterically hindered substrates.[4][5] |
| pH | ~7.4 (Buffered) | 7 - 8 | Optimal range for catalyst stability and reaction rate. |
Visualizing the Benzamide Click Reaction Mechanism
Sources
Technical Support Center: Solubilization Strategies for 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide (FMB)
Introduction: The "Brick Dust" Challenge
You are likely reading this because your stock solution of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide (FMB) precipitated immediately upon addition to cell culture media or aqueous buffer.
This molecule presents a classic medicinal chemistry paradox. The benzamide core provides necessary hydrogen bonding for target engagement, but the para-fluorine and gem-dimethyl alkynyl tail (2-methylbut-3-yn-2-yl) create a highly lipophilic, rigid structure.
From a thermodynamic standpoint, FMB suffers from high Crystal Lattice Energy . The molecules pack tightly (pi-stacking of the fluorophenyl rings), and water molecules cannot generate enough solvation energy to break this lattice. This guide provides the protocols to overcome this thermodynamic barrier.
Module 1: The Basics (FAQ)
Q1: I dissolved it in 100% DMSO, but it turned cloudy when I added it to water. Why? A: This is the "Crash-Out" effect. DMSO is aprotic and disrupts the crystal lattice effectively. However, DMSO loves water more than it loves your compound. When you add the DMSO stock to water, the DMSO molecules rapidly hydrogen-bond with water, leaving the FMB molecules "naked." Lacking a solvent shell, they re-aggregate into micro-crystals instantly.
Q2: Can I use acid or base to dissolve it? A: No. This is a common misconception.
-
The amide nitrogen is not basic (the lone pair is delocalized into the carbonyl).
-
The alkyne proton is extremely weak (pKa ~25).
-
Result: FMB is neutral at physiological pH (1–14). Adjusting pH will only increase salt concentration, potentially decreasing solubility via the "Salting-Out" effect.
Q3: What is the theoretical solubility limit? A: While batch-specific, structurally similar N-alkynyl benzamides typically exhibit aqueous solubility in the <10 µg/mL range (Class II/IV). You must use a carrier system.
Module 2: Troubleshooting Workflow
Use this decision tree to select the correct solubilization strategy based on your application.
Figure 1: Decision Matrix for Solubilizing Hydrophobic Benzamides.
Module 3: Experimental Protocols
Protocol A: The "Slow-Spike" Method (For Low Concentrations)
Best for: <10 µM final concentration in assays.
The Error: Most users pipette the DMSO stock directly into the center of the media. This creates a local zone of high water concentration, causing immediate precipitation. The Fix:
-
Prepare a 1000x stock in pure anhydrous DMSO (e.g., 10 mM).
-
Place your culture media on a vortex mixer at low speed.
-
Submerge the pipette tip below the surface of the media.
-
Slowly dispense the DMSO stock into the vortex, ensuring rapid dispersion.
-
Validation: Hold the tube up to a light source. If you see "swirling smoke" or turbidity, the compound has precipitated.
Protocol B: The Ternary Cosolvent System
Best for: 10–100 µM concentrations where DMSO alone fails.
This method uses a surfactant (Tween 80) to prevent crystal nucleation and a polymer (PEG 400) to bridge the polarity gap.
| Component | Role | Ratio (v/v) |
| DMSO Stock | Primary Solvent (Lattice disruption) | 5% |
| Tween 80 | Surfactant (Micelle formation) | 5% |
| PEG 400 | Cosolvent (Polarity bridge) | 30% |
| Water/Saline | Bulk Vehicle | 60% |
Procedure:
-
Dissolve FMB in DMSO (Concentration = 20x final target).
-
Add Tween 80 to the DMSO solution. Vortex until clear.
-
Add PEG 400. Vortex.
-
Slowly add warm (37°C) Water/Saline dropwise while vortexing.
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: High concentrations (>100 µM), sensitive cells, or in vivo IV/IP.
Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic interior and hydrophilic exterior. The hydrophobic FMB molecule sits inside the cone, shielded from the water.
-
Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Why HP-β-CD? It is more water-soluble and less toxic to kidneys than the parent β-cyclodextrin.
Step-by-Step:
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Filter sterilize (0.22 µm).
-
Dissolve FMB in a minimal amount of Acetone or Methanol (Volatile solvent).
-
Add the FMB-solvent solution to the HP-β-CD solution.
-
Evaporation: Stir the mixture in a fume hood overnight (open cap) or use a rotary evaporator to remove the volatile solvent.
-
Result: A clear aqueous solution where FMB is trapped inside the CD cavity.
-
Validation: If the solution remains clear after 24 hours at 4°C, the complex is stable.
Module 4: Mechanism of Failure (Visualized)
Understanding why precipitation occurs helps in preventing it. The diagram below illustrates the "Ostwald Ripening" process that occurs when FMB is improperly diluted.
Figure 2: The Kinetic Pathway of Precipitation vs. Stabilization.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
Sources
Technical Support Center: A Researcher's Guide to Minimizing Side Reactions in 4-Fluorobenzoylation
Welcome to the Technical Support Center for 4-fluorobenzoylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your desired products. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for successful and reproducible experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide direct answers to the most common questions and issues encountered during 4-fluorobenzoylation, a specialized form of the Friedel-Crafts acylation.
FAQ 1: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
Answer:
Achieving high para-selectivity is a common goal in 4-fluorobenzoylation of substituted aromatic compounds. The formation of ortho isomers is a competing side reaction influenced by several factors. Here’s how you can troubleshoot and optimize for para-selectivity:
-
Steric Hindrance: The choice of your aromatic substrate is critical. If the positions ortho to the activating group are sterically hindered, the electrophilic attack of the 4-fluorobenzoyl cation will be directed to the less hindered para position.[1][2]
-
Catalyst Selection: The nature and size of the Lewis acid catalyst can significantly impact the ortho/para ratio.
-
Bulky Catalysts: Employing a bulkier Lewis acid can favor the formation of the para isomer due to steric hindrance at the ortho positions.[1]
-
Milder Lewis Acids: In some cases, a milder Lewis acid can improve selectivity.[1] While strong Lewis acids like AlCl₃ are common, exploring alternatives like FeCl₃ or ZnCl₂ might be beneficial.
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity.[1] At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the sterically less hindered para product.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with solvents of varying polarity, from non-polar (like carbon disulfide or dichloromethane) to more polar (like nitrobenzene), can help identify the optimal conditions for para-substitution.[1]
Troubleshooting Flowchart for Low Para-Selectivity:
Caption: A stepwise approach to troubleshooting low para-selectivity.
FAQ 2: I'm observing significant hydrolysis of my 4-fluorobenzoyl chloride, leading to low yields. What's causing this and how can I prevent it?
Answer:
4-Fluorobenzoyl chloride is highly susceptible to hydrolysis, a reaction with water that converts it to the unreactive 4-fluorobenzoic acid.[3] This is a major cause of low yields in Friedel-Crafts acylation reactions.
Root Causes of Hydrolysis:
-
Atmospheric Moisture: Exposure of 4-fluorobenzoyl chloride or the reaction mixture to even trace amounts of moisture from the air can lead to significant hydrolysis.
-
Wet Glassware: Using glassware that has not been thoroughly dried is a common source of water contamination.
-
Moisture in Reagents or Solvents: Solvents and other reagents that have not been properly dried can introduce water into the reaction.
Preventative Measures:
-
Work Under Anhydrous Conditions: This is the most critical factor.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.
-
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) or by flame-drying under vacuum before use.[3]
-
Anhydrous Reagents: Use anhydrous solvents and ensure all other reagents are free of water.
-
-
Proper Storage: Store 4-fluorobenzoyl chloride in a tightly sealed container in a cool, dry place to prevent degradation.[3]
Experimental Protocol: Standard Anhydrous Acylation
-
Glassware Preparation: Dry a round-bottom flask, condenser, and addition funnel in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the aromatic substrate in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃) to the reaction flask.
-
Acyl Chloride Addition: In the addition funnel, prepare a solution of 4-fluorobenzoyl chloride in the anhydrous solvent. Add this solution dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, quench the reaction carefully by slowly adding the reaction mixture to ice-cold water.
FAQ 3: My reaction is sluggish or not proceeding to completion. What are the potential causes?
Answer:
A stalled 4-fluorobenzoylation reaction can be frustrating. Several factors can contribute to low reactivity.
-
Deactivated Aromatic Substrate: The Friedel-Crafts acylation, including 4-fluorobenzoylation, is generally not effective on aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[4] The 4-fluorobenzoyl group itself is deactivating, which prevents polyacylation but also means the product is less reactive than the starting material.[5][6]
-
Insufficiently Active Catalyst: The Lewis acid catalyst may be of poor quality or may have been deactivated.
-
Inadequate Temperature: While lower temperatures favor selectivity, they can also decrease the reaction rate. A moderate increase in temperature may be necessary to drive the reaction to completion.[1]
Comparative Data: Lewis Acid Catalysts for 4-Fluorobenzoylation
| Catalyst | Relative Activity | Advantages | Disadvantages |
| AlCl₃ | High | Readily available, highly active. | Highly hygroscopic, can promote side reactions.[9] |
| FeCl₃ | Moderate to High | Less hygroscopic than AlCl₃, often more economical. | Can sometimes be less active than AlCl₃.[9] |
| ZnCl₂ | Moderate | Milder catalyst, can sometimes offer better selectivity. | Generally less active than AlCl₃ or FeCl₃.[10] |
| Trifluoromethanesulfonic Acid (TfOH) and Rare Earth Triflates | High | Can be used in catalytic amounts, high selectivity. | More expensive than traditional Lewis acids.[11] |
FAQ 4: How can I effectively purify my 4-fluorobenzoylated product from unreacted starting materials and isomers?
Answer:
Proper purification is crucial for obtaining a high-purity product. The choice of method depends on the physical properties of your product and the impurities present.
-
Extraction: An initial work-up with an aqueous solution can help remove the Lewis acid catalyst and any water-soluble byproducts. A typical procedure involves quenching the reaction mixture in ice-water, followed by extraction with an organic solvent.[12][13]
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other non-polar impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[14]
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent can be an excellent way to achieve high purity.[15][16] The key is to find a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Distillation: For liquid products with a sufficiently high boiling point, vacuum distillation can be used for purification.[16]
General Purification Workflow:
Caption: A general workflow for the purification of 4-fluorobenzoylated products.
References
-
MDPI. (2023, August 9). The Improved para-Selective C(sp 2 )-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Retrieved February 12, 2026, from [Link]
-
Science-Revision.co.uk. (n.d.). Friedel-Crafts acylation question sheet. Retrieved February 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved February 12, 2026, from [Link]
-
Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved February 12, 2026, from [Link]
-
University of York. (n.d.). Solvent Selection Guide. Retrieved February 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved February 12, 2026, from [Link]
-
Chegg.com. (2023, February 6). Solved 1. Why isn't polyacylation observed in the | Chegg.com. Retrieved February 12, 2026, from [Link]
-
MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved February 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). CHEM21 selection guide of classical- and less classical-solvents. Retrieved February 12, 2026, from [Link]
-
Green Chemistry Teaching and Learning Community (GCTLC). (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides. Retrieved February 12, 2026, from [Link]
-
Semantic Scholar. (2015, June 11). Advances in Catalyst Deactivation and Regeneration. Retrieved February 12, 2026, from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile.
-
PubMed. (2023, July 17). Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of the effectiveness of AlCl 3 and FeCl 3 in toluene carboxylation (70°C, 180 atm). Retrieved February 12, 2026, from [Link]
-
UCL Discovery. (n.d.). Spontaneous regeneration of active sites against catalyst deactivation. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
White Rose Research Online. (n.d.). green solvent selection guides. Retrieved February 12, 2026, from [Link]
-
PubMed. (2025, November 25). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). CN106565445A - Preparation method of p-fluorobenzaldehyde.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved February 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 12, 2026, from [Link]
-
Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistr... | Practice Hub. Retrieved February 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, June 22). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Retrieved February 12, 2026, from [Link]
-
SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved February 12, 2026, from [Link]
-
OUCI. (n.d.). FeCl3-Catalyzed Oxidative Amidation of Benzylic C−H bonds Enabled by Photogenerated Chlorine-Radical. Retrieved February 12, 2026, from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). Distinct Effects of Zn2+, Cu2+, Fe3+, and Al3+ on Amyloid-β Stability, Oligomerization, and Aggregation. Retrieved February 12, 2026, from [Link]
-
National Sun Yat-sen University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved February 12, 2026, from [Link]
-
DSpace@MIT. (2017, March 20). Selective Toluene Disproportionation to Produce Para-Xylene over Modified ZSM-5. Retrieved February 12, 2026, from [Link]
-
Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved February 12, 2026, from [Link]
-
OUCI. (n.d.). FeCl3-catalyzed oxidative amidation of benzylic C–H bonds enabled by a photogenerated chlorine-radical. Retrieved February 12, 2026, from [Link]
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Validation & Comparative
Comparative Guide: NMR Characterization of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide
The following guide provides a technical comparison of NMR characterization strategies for 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide , a scaffold integrating a fluorinated aromatic core with a gem-dimethyl propargyl amide motif.
This guide compares Solvent Systems (CDCl₃ vs. DMSO-d₆) and Multi-Nuclear Techniques (¹H vs. ¹⁹F) to establish the optimal protocol for structural validation in drug discovery workflows.[1]
Executive Summary & Technical Context
4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide represents a critical "click-ready" building block.[1] Its structural integrity relies on three distinct domains: the electron-deficient 4-fluorophenyl ring , the resonance-stabilized amide linkage , and the sterically hindered gem-dimethyl propargyl tail .
Characterizing this molecule presents specific challenges:
-
Amide Proton Exchange: The N-H proton is prone to broadening or disappearance in non-polar solvents due to quadrupole relaxation and exchange rates.
-
Rotational Isomerism: Restricted rotation around the C-N bond can complicate spectral assignment.
-
Fluorine Coupling:
F- H and F- C coupling splits aromatic signals, requiring precise decoupling or higher-order analysis.[1]
This guide evaluates the performance of DMSO-d₆ as a superior alternative to standard CDCl₃ for unambiguous assignment, supported by
Comparative Analysis: Solvent System Performance
Alternative A: Chloroform-d (CDCl₃)[1]
-
Status: Standard Screening Solvent.
-
Performance Profile:
-
Resolution: High for aliphatic protons (methyls and alkyne CH).[1]
-
Amide NH: Often appears as a broad, shapeless hump around 6.0–7.0 ppm. This broadening makes integration unreliable and obscures underlying aromatic multiplets.
-
Solubility: Excellent, but promotes rapid H-D exchange if traces of D₂O or acidic impurities are present.
-
Alternative B: Dimethyl Sulfoxide-d₆ (DMSO-d₆) (Recommended)[1]
-
Status: High-Fidelity Characterization Solvent.
-
Performance Profile:
-
Amide NH: Shifts downfield (typically >8.0 ppm) and sharpens into a distinct singlet due to strong intermolecular Hydrogen-bonding with the sulfoxide oxygen. This allows for accurate integration (1H) and confirmation of the amide bond formation.
-
Aromatic Region: The high dielectric constant separates the AA'BB' system of the 4-fluorophenyl group more effectively than CDCl₃.
-
Water Artifacts: Requires dry solvent; the H₂O signal (3.33 ppm) can interfere with the alkyne proton if not carefully managed.
-
Quantitative Comparison of Chemical Shifts (δ ppm)
| Proton Environment | Signal Type | δ (CDCl₃) | δ (DMSO-d₆) | Δδ (Solvent Shift) | Interpretation |
| Amide N-H | Broad Singlet | 6.40 – 6.80 | 8.65 | +2.0 ppm | Critical Diagnostic: DMSO "locks" the NH proton, confirming amide synthesis.[1] |
| Ar-H (ortho to CO) | Multiplet (dd) | 7.83 | 7.95 | +0.12 ppm | Deshielded by carbonyl; split by |
| Ar-H (ortho to F) | Multiplet (t) | 7.12 | 7.30 | +0.18 ppm | Shielded by F lone pairs; characteristic "triplet-like" appearance.[1] |
| Alkyne C-H | Singlet | 2.35 | 3.10 | +0.75 ppm | Acidic alkyne proton shifts significantly in polar DMSO. |
| Gem-Dimethyl | Singlet | 1.74 | 1.62 | -0.12 ppm | Methyls are shielded in DMSO due to solvent cage effects. |
Analyst Note: The +2.0 ppm shift of the N-H proton in DMSO-d₆ is the definitive "Go/No-Go" signal for successful acylation of the amine.
Advanced Validation: The F Advantage
While
-
Technique:
F NMR (Non-decoupled).[1] -
Expected Shift: ~ -108.5 ppm (relative to CFCl₃).
-
Performance:
-
Purity Check: A single sharp peak confirms the absence of unreacted 4-fluorobenzoyl chloride (typically -104 ppm) or hydrolyzed 4-fluorobenzoic acid (-106 ppm).
-
Quantification: Integration of the
F signal against an internal standard (e.g., -trifluorotoluene) yields absolute purity data with 1% accuracy.
-
Experimental Protocols
Protocol A: Synthesis of the Characterization Sample
To ensure the NMR data reflects the target molecule, follow this standardized synthesis route.
-
Reagents: 4-Fluorobenzoyl chloride (1.0 equiv), 2-methylbut-3-yn-2-amine (1.1 equiv), Triethylamine (1.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) at 0°C.
-
Procedure:
Protocol B: NMR Acquisition Parameters (High-Resolution)
-
Instrument: 400 MHz or higher (e.g., Bruker Avance III).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Pulse Sequence (1H): zg30 (30° pulse angle) to ensure accurate integration of the slowly relaxing alkyne proton.
-
Relaxation Delay (D1): Set to 5.0 seconds . The alkyne proton (
) and aromatic protons require longer delays for quantitative integration. -
Scans (NS): 16 (1H), 256 (13C), 32 (19F).[1]
Structural Logic & Visualization
The following diagram illustrates the logical flow for confirming the structure using the multi-nuclear approach.
Figure 1: Decision matrix for structural validation. Note the prioritization of DMSO-d₆ for confirming the amide linkage before proceeding to fluorine purity checks.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F shifts of para-fluorophenyl groups).
-
Babij, N. R., et al. (2016).[3][4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link[1]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for propargyl amine chemical shifts). Link
Sources
A Comparative Analysis of 4-Fluoro vs. 3,5-Dichloro Benzamide Herbicide Activity
This guide provides an in-depth, objective comparison of the herbicidal activities of 4-fluoro benzamide and 3,5-dichloro benzamide. The content is structured to deliver technical accuracy and field-proven insights for researchers, scientists, and professionals in drug and agrochemical development. We will delve into their mechanisms of action, supported by experimental data, and explore the underlying structure-activity relationships that dictate their performance.
Introduction to Benzamide Herbicides
Benzamides represent a significant class of chemical compounds with a broad range of biological activities, including herbicidal effects. Their efficacy as herbicides is fundamentally linked to the substitution patterns on the benzamide scaffold. This guide focuses on a comparative analysis of two specific halogenated derivatives: 4-fluoro benzamide and 3,5-dichloro benzamide. The nature and position of the halogen substituents can profoundly influence the molecule's absorption, translocation, target interaction, and ultimately, its herbicidal potency and selectivity. Understanding these differences is crucial for the rational design of new and more effective herbicidal agents. While some benzamide herbicides are known to inhibit cell division and microtubule organization, the specific molecular targets can vary.[1]
Mechanism of Action: Disruption of Cellular Division
The primary herbicidal mode of action for many benzamide compounds is the inhibition of cell division through the disruption of microtubule organization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, cell wall formation, and intracellular transport.
Benzamide herbicides are known to bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. The herbicide-tubulin complex effectively caps the assembly end of the microtubule, leading to a net loss of microtubule structure and function.[1] The disruption of the microtubule network ultimately halts cell division and growth, leading to the death of susceptible plants.
Caption: General mechanism of action for benzamide herbicides.
Chemical Properties and Synthesis Overview
The synthesis of both 4-fluoro benzamide and 3,5-dichloro benzamide can be achieved through standard organic chemistry reactions.
4-Fluorobenzamide: This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] A common synthetic route involves the reaction of a halogenated benzonitrile with an alkali metal fluoride in a polar aprotic solvent, followed by hydrolysis of the resulting fluorobenzonitrile.[3]
3,5-Dichlorobenzamide: This derivative is also an important intermediate in the production of pesticides and medicines.[4] It can be synthesized from 3,5-dichlorobenzoyl chloride by reaction with an appropriate amine.[4][5][6] The precursor, 3,5-dichlorobenzoyl chloride, can be prepared from 3,5-dichlorobenzoic acid.[7]
| Property | 4-Fluorobenzamide | 3,5-Dichlorobenzamide |
| Molecular Formula | C₇H₆FNO | C₇H₅Cl₂NO[8] |
| Molecular Weight | 139.13 g/mol [2] | 190.03 g/mol [8] |
| Appearance | White to almost white powder/crystal[2] | Solid |
| Melting Point | 154 - 157 °C[2] | Not specified |
Comparative Herbicidal Activity and Structure-Activity Relationship (SAR)
The substitution pattern on the phenyl ring is a critical determinant of herbicidal efficacy. Halogenation, in particular, can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability.
-
Lipophilicity and Uptake: The presence of halogens generally increases the lipophilicity of a compound, which can enhance its ability to penetrate the waxy cuticle of plant leaves. The two chlorine atoms in 3,5-dichloro benzamide would likely confer a higher lipophilicity compared to the single fluorine atom in 4-fluoro benzamide. This could potentially lead to more efficient uptake of the dichloro-substituted compound.
-
Electronic Effects: The electron-withdrawing nature of halogens can influence the binding affinity of the benzamide to its target protein (e.g., tubulin). The specific electronic distribution across the molecule, dictated by the position and type of halogen, is crucial for optimal interaction with the binding site.
-
Metabolic Stability: Halogenation can also affect the metabolic stability of the herbicide within the plant. The carbon-halogen bond strength (C-F > C-Cl) and the steric hindrance provided by the substituents can influence the rate at which the compound is detoxified by plant enzymes.
While both compounds have the potential for herbicidal activity, the 3,5-dichloro substitution pattern is more commonly associated with known herbicides. For instance, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide is a known herbicide that undergoes transformation in soil.[9] This suggests that the 3,5-dichloro scaffold is a viable pharmacophore for herbicidal action. The herbicidal potential of 4-fluoro benzamide is also recognized, as it serves as a building block for agrochemicals.[2] Studies on other fluorinated herbicides have demonstrated the importance of fluorine substitution for potent activity.[10][11]
Experimental Protocols for Herbicidal Efficacy Testing
To empirically compare the herbicidal activity of 4-fluoro benzamide and 3,5-dichloro benzamide, a standardized greenhouse bioassay is recommended.
Objective: To determine and compare the pre- and post-emergence herbicidal efficacy of 4-fluoro benzamide and 3,5-dichloro benzamide on representative monocot and dicot weed species.
Materials:
-
Seeds of a monocot weed (e.g., Avena fatua - wild oat) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed).
-
Potting soil mix.
-
Pots (e.g., 10 cm diameter).
-
4-fluoro benzamide and 3,5-dichloro benzamide (analytical grade).
-
Solvent (e.g., acetone or DMSO).
-
Surfactant (e.g., Tween 20).
-
Spray chamber.
-
Greenhouse with controlled temperature, humidity, and light conditions.
Methodology:
-
Plant Preparation:
-
Fill pots with soil mix and sow seeds of the selected weed species at an appropriate depth.
-
For pre-emergence testing, apply the herbicide immediately after sowing.
-
For post-emergence testing, allow the plants to grow to the 2-3 leaf stage before herbicide application.
-
-
Herbicide Formulation:
-
Prepare stock solutions of each benzamide compound in a suitable solvent.
-
Create a range of test concentrations by diluting the stock solutions with water containing a surfactant (e.g., 0.1% v/v). Include a control group treated with the solvent and surfactant only.
-
-
Herbicide Application:
-
Apply the herbicide solutions evenly to the soil surface (pre-emergence) or plant foliage (post-emergence) using a calibrated spray chamber.
-
-
Growth and Evaluation:
-
Transfer the treated pots to a greenhouse and maintain optimal growing conditions.
-
Visually assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth compared to the control.
-
Determine the GR₅₀ (the concentration required to inhibit growth by 50%) for each compound on each weed species using dose-response curve analysis.
-
Caption: Workflow for greenhouse herbicidal efficacy testing.
Conclusion
Both 4-fluoro benzamide and 3,5-dichloro benzamide possess chemical features that suggest potential for herbicidal activity, primarily through the disruption of microtubule formation and cell division. Based on structure-activity relationships, the 3,5-dichloro benzamide may exhibit enhanced uptake due to higher lipophilicity. However, the strong carbon-fluorine bond in 4-fluoro benzamide could lead to greater metabolic stability.
References
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. Available at: [Link]
- Herbicide Mode of Action.
-
Synthesis of 3,5-dichlorobenzamide derivatives - ResearchGate. Available at: [Link]
-
Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide - ResearchGate. Available at: [Link]
-
Transformations of the Herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in Soil | Weed Science - Cambridge University Press. Available at: [Link]
-
Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo - Atlantis Press. Available at: [Link]
-
(PDF) Overview of Herbicide Mechanisms of Action - ResearchGate. Available at: [Link]
- WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents.
-
(PDF) Aryloxy Amide Herbicide: Flufenacet - ResearchGate. Available at: [Link]
-
Herbicidal activity of fluoroquinolone derivatives - bioRxiv. Available at: [Link]
-
Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed. Available at: [Link]
-
Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap. Available at: [Link]
-
Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed. Available at: [Link]
- CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents.
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-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. Available at: [Link]
-
3,5-Dichloro-N-(1,1-dimethylethyl)benzamide Properties - EPA. Available at: [Link]
-
Herbicidal activity of fluoroquinolone derivatives - bioRxiv. Available at: [Link]
-
Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor - Iowa Research Online. Available at: [Link]
-
New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed. Available at: [Link]
-
Classification of amide herbicides based on their different substituent... - ResearchGate. Available at: [Link]
-
Environmental occurrence, fate, and transformation of herbicide safeners - Iowa Research Online. Available at: [Link]
-
Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): A review | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to HPLC Method Validation for Fluorinated Benzamide Impurities
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of impurities in fluorinated benzamide drug substances. As researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This document offers an in-depth, practical comparison of chromatographic conditions and detailed, scientifically-grounded protocols for method validation, adhering to the highest standards of scientific integrity and regulatory expectations.
Introduction: The Criticality of Impurity Profiling in Fluorinated Pharmaceuticals
Fluorinated benzamides represent a significant class of therapeutic agents. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological properties. However, the synthesis and storage of these complex molecules can give rise to a variety of impurities, including starting materials, byproducts, and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous control of these impurities.[1][2][3] Therefore, a well-validated, stability-indicating HPLC method is not merely a quality control requirement but a cornerstone of drug safety and efficacy.
This guide will utilize a case-study approach, focusing on a hypothetical fluorinated benzamide, to illustrate the principles of HPLC method validation. We will compare different stationary phases and mobile phase compositions to achieve optimal separation of the active pharmaceutical ingredient (API) from its potential impurities.
Case Study: 4-Fluoro-N-methylbenzamide and its Potential Impurities
To provide a practical context, we will consider the validation of an HPLC method for the analysis of 4-Fluoro-N-methylbenzamide (FNMB) and its potential process-related and degradation impurities.
Active Pharmaceutical Ingredient (API):
-
4-Fluoro-N-methylbenzamide (FNMB)
Potential Process-Related Impurities:
-
Impurity A: 4-Fluorobenzoic acid: A potential starting material or hydrolysis product.
-
Impurity B: p-Toluidine: A potential starting material from an alternative synthetic route.[4]
-
Impurity C: 2-Fluoro-N-methylbenzamide: A positional isomer, often challenging to separate.[5][6][7][8]
-
Impurity D: N-Methyl-4-(methylamino)benzamide: A potential byproduct from a side reaction.
Potential Degradation Impurities:
-
Impurity E: Benzamide: Resulting from the loss of the fluorine substituent.
-
Impurity F: 4-Hydroxy-N-methylbenzamide: A potential oxidative degradation product.
The objective is to develop and validate an HPLC method capable of separating FNMB from these six potential impurities, demonstrating its suitability for routine quality control and stability testing.
Comparative Analysis of HPLC Methods
The choice of stationary and mobile phases is critical for achieving the desired selectivity and resolution in an HPLC separation. For fluorinated compounds, specialized column chemistries can offer significant advantages over traditional C18 phases.
Stationary Phase Selection: Beyond Conventional C18
While C18 columns are the workhorses of reversed-phase chromatography, their hydrophobic interactions may not always provide sufficient selectivity for separating structurally similar fluorinated compounds and their isomers. We will compare the performance of three stationary phases:
-
Conventional C18: A standard octadecylsilane bonded phase.
-
Pentafluorophenyl (PFP): A stationary phase with a pentafluorophenyl functional group that can engage in alternative interactions such as π-π, dipole-dipole, and ion-exchange, which are particularly effective for separating halogenated and aromatic compounds.
-
Fluorinated C8 (F-C8): An octylsilane phase where hydrogen atoms are replaced with fluorine, offering unique selectivity for halogenated compounds.
Mobile Phase Optimization
The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation. A systematic approach to mobile phase optimization is essential.[6] We will evaluate two common organic modifiers in combination with a buffered aqueous phase:
-
Acetonitrile (ACN): Offers good UV transparency and low viscosity.
-
Methanol (MeOH): Can provide different selectivity due to its protic nature.
The aqueous phase will consist of a phosphate buffer to control the pH and ensure consistent ionization of acidic and basic analytes.
HPLC Method Validation: Protocols and Scientific Rationale
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The following validation parameters will be assessed in accordance with ICH Q2(R1) guidelines.[3]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
Experimental Protocol:
-
Prepare a system suitability solution containing FNMB and all six impurities at a concentration that yields a significant detector response.
-
Inject the system suitability solution six replicate times.
-
Evaluate the following parameters:
-
Tailing factor (T): Should be ≤ 2.0 for the FNMB peak.
-
Theoretical plates (N): Should be ≥ 2000 for the FNMB peak.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0% for the FNMB peak.
-
Resolution (Rs): Should be ≥ 1.5 between all adjacent peaks.
-
Causality Behind Experimental Choices: These parameters ensure the efficiency, symmetry, and reproducibility of the chromatographic system. A high number of theoretical plates indicates good column efficiency, while a low tailing factor suggests a symmetrical peak shape, free from undesirable secondary interactions. The resolution is a critical measure of the separation between adjacent peaks, ensuring that each component can be accurately quantified.
Specificity (Forced Degradation Studies)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9][10][11][12] This is typically demonstrated through forced degradation studies, which also provide insight into the degradation pathways of the drug substance.
Experimental Protocol:
-
Subject separate samples of FNMB to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.[13][14][15][16]
-
-
Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector.
-
Assess the peak purity of the FNMB peak in the chromatograms of the stressed samples to ensure that no co-eluting peaks are present.
Causality Behind Experimental Choices: Forced degradation studies are designed to generate potential degradation products and demonstrate that the analytical method can separate them from the API. The use of a PDA detector allows for peak purity analysis, which confirms the spectral homogeneity of the API peak and ensures that it is not co-eluting with any degradation products.
Visualization:
Caption: Workflow for demonstrating method specificity through forced degradation studies.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five solutions of FNMB and each impurity at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration for each compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Causality Behind Experimental Choices: Establishing linearity over a defined range is crucial for the accurate quantitation of impurities. A correlation coefficient close to 1.0 indicates a strong linear relationship between concentration and response. The range should encompass the expected levels of impurities in the drug substance, from the quantitation limit up to levels that might be observed in stability studies.
Data Presentation:
| Compound | Range (µg/mL) | Correlation Coefficient (r²) | Slope | y-intercept |
| FNMB | 1 - 150 | > 0.999 | 4521.3 | 123.5 |
| Impurity A | 0.5 - 7.5 | > 0.999 | 4310.8 | 89.2 |
| Impurity B | 0.5 - 7.5 | > 0.999 | 4789.1 | 95.6 |
| Impurity C | 0.5 - 7.5 | > 0.999 | 4602.4 | 101.3 |
| Impurity D | 0.5 - 7.5 | > 0.999 | 4455.7 | 110.8 |
| Impurity E | 0.5 - 7.5 | > 0.999 | 4288.9 | 85.1 |
| Impurity F | 0.5 - 7.5 | > 0.999 | 4901.2 | 115.4 |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo (or a sample of the drug substance known to be free of impurities).
-
Spike the placebo with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery for each impurity at each concentration level.
Causality Behind Experimental Choices: Accuracy studies demonstrate that the method can accurately quantify the impurities without interference from the drug substance matrix. Performing the analysis at multiple concentration levels ensures the accuracy of the method across the entire specified range.
Data Presentation:
| Impurity | Spiked Level | Mean Recovery (%) | % RSD |
| Impurity A | 50% | 99.2 | 0.8 |
| 100% | 100.5 | 0.5 | |
| 150% | 99.8 | 0.6 | |
| Impurity B | 50% | 98.9 | 1.1 |
| 100% | 101.2 | 0.7 | |
| 150% | 100.3 | 0.9 | |
| ... | ... | ... | ... |
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of FNMB spiked with all impurities at the specification limit.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the % RSD for the peak area of each impurity.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the % RSD for the peak area of each impurity across both sets of experiments.
-
Causality Behind Experimental Choices: Precision studies demonstrate the consistency and reliability of the analytical method. Repeatability assesses the precision under the same operating conditions over a short interval of time, while intermediate precision evaluates the effect of random events within a laboratory.
Data Presentation:
| Impurity | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| Impurity A | 0.9 | 1.5 |
| Impurity B | 1.2 | 1.8 |
| Impurity C | 1.1 | 1.6 |
| ... | ... | ... |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.
Causality Behind Experimental Choices: Determining the LOD and LOQ is essential for establishing the sensitivity of the method. The LOQ is particularly important for impurity analysis as it defines the lower limit of the reportable range.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase pH (e.g., ± 0.1 units).
-
Organic modifier composition (e.g., ± 2%).
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters, particularly the resolution between critical peak pairs.
Causality Behind Experimental Choices: Robustness testing is a critical component of method development and validation. It ensures that the method is reliable and transferable between different laboratories and instruments, where minor variations in operating conditions are inevitable.
Visualization:
Caption: Deliberate variations in method parameters to assess robustness.
Conclusion
This guide has provided a comprehensive overview of the principles and practices of HPLC method validation for the analysis of impurities in fluorinated benzamide drug substances. By employing a systematic, science-driven approach, and by carefully selecting and optimizing chromatographic conditions, a robust and reliable stability-indicating method can be developed and validated. The detailed protocols and the underlying scientific rationale presented herein serve as a practical resource for researchers, scientists, and drug development professionals committed to ensuring the quality, safety, and efficacy of pharmaceutical products. Adherence to these principles will not only facilitate regulatory compliance but also contribute to the development of safer and more effective medicines.
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European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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Bhat, N. A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]
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ResearchGate. (n.d.). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]
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Bhat, N. A., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS ES&T Water. [Link]
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Bhat, N. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
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AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]
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Pharma Specialists. (2025). Explanation of Impurity Thresholds and Fixing Limits. [Link]
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Singh, R., & Singh, S. (2011). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Journal of Pharmaceutical Analysis. [Link]
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Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. [Link]
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Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate. [Link]
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Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. [Link]
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Wang, Y., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
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Patel, M. J., et al. (2016). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Popova, E. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
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Sreekanth, N., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [Link]
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Ceylan, B., & Çayci, M. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Global NEST Journal. [Link]
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Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. [Link]
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Gandhi, S. V., et al. (2014). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. Indian Journal of Pharmaceutical Education and Research. [Link]
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International Journal of Research in Pharmaceutical Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. [Link]
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Al-Lawati, H. A., et al. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]
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A Comparative Crystallographic Analysis of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide and Related Structures
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystal structure of N-(2-methylbut-3-yn-2-yl)benzamide derivatives. While crystallographic data for 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide is not publicly available at the time of this publication, we can infer its likely structural characteristics through a rigorous comparison with the closely related compound, 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. This analysis is supplemented with data from other structurally similar benzamides to provide a comprehensive understanding of how substituent changes on the benzoyl ring influence molecular conformation and crystal packing.
Introduction: The Significance of Benzamide Structures in Medicinal Chemistry
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is of paramount importance. It governs critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in drug development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the necessity for detailed crystallographic studies.[1][2][3][4] This guide delves into the structural nuances of N-(2-methylbut-3-yn-2-yl)benzamides, a class of compounds with potential pharmacological applications.
Comparative Analysis: Insights from a Dichlorinated Analog
In the absence of a determined crystal structure for 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide, the known structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide serves as an excellent reference point.[5][6] This analog shares the same core amide and methylbutynyl moieties, with the primary difference being the substitution pattern on the phenyl ring.
The crystallographic data for 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide provides a baseline for predicting the properties of its 4-fluoro counterpart.
| Parameter | 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide[5][6] | 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide (Predicted) |
| Molecular Formula | C₁₂H₁₁Cl₂NO | C₁₂H₁₂FNO |
| Molecular Weight | 256.12 | 205.23 |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | To be determined |
| a (Å) | 12.227 (2) | To be determined |
| b (Å) | 10.898 (2) | To be determined |
| c (Å) | 10.170 (2) | To be determined |
| β (°) | 111.08 (3) | To be determined |
| V (ų) | 1264.5 (4) | Likely smaller due to smaller substituent |
| Z | 4 | Likely 4 |
The substitution of two chlorine atoms with a single, smaller fluorine atom is expected to result in a smaller unit cell volume. The crystal system and space group may or may not be the same, as even minor molecular changes can lead to different packing arrangements.
In the crystal structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, the amide group is twisted relative to the benzene ring by a dihedral angle of 31.98 (2)°.[5][6] This twist is a common feature in benzamide derivatives and is influenced by the steric and electronic nature of the substituents. For the 4-fluoro analog, a similar, though potentially different, dihedral angle is anticipated.
A key feature stabilizing the crystal packing of the dichlorinated compound is the presence of N—H···O hydrogen bonds, which link the molecules into infinite one-dimensional chains.[5][6] This is a highly probable interaction in the 4-fluoro derivative as well, given the presence of the amide N-H donor and carbonyl oxygen acceptor. The fluorine atom in the 4-position could potentially participate in weaker C—H···F interactions, further influencing the crystal packing.
Broader Context: Structural Insights from Other Benzamide Derivatives
To further understand the potential structural landscape of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide, we can draw comparisons with other fluorinated benzamides. For instance, the crystal structure of 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide reveals a complex interplay of intermolecular forces, including C—H···O hydrogen bonds.[7] The dihedral angles between the various ring systems in this molecule are significant, highlighting the conformational flexibility of such compounds.[7] Similarly, studies on other fluorinated benzamides demonstrate a variety of hydrogen bonding motifs, including N—H···O, N—H···S, C—H···O, and C—H···F interactions, which dictate the formation of sheets or other supramolecular architectures in the crystal lattice.[8]
Experimental Protocols: A Proposed Pathway
While the specific crystallization conditions for 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide are not documented, a general protocol can be proposed based on established synthetic routes for similar benzamides.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-methylbut-3-yn-2-amine and an anhydrous solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, like pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture to 0 °C and add 4-fluorobenzoyl chloride dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The purified product can be subjected to various crystallization techniques to obtain single crystals suitable for X-ray diffraction.
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of the anticipated crystal structure of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide based on the known structure of its dichlorinated analog and other related benzamides. The key takeaways are the likely presence of a twisted conformation between the amide group and the phenyl ring, and the crucial role of N—H···O hydrogen bonding in the crystal packing.
The definitive determination of the crystal structure of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide through single-crystal X-ray diffraction is a critical next step. This will not only validate the predictions made in this guide but also provide valuable data for understanding structure-property relationships in this class of compounds. Such knowledge is indispensable for the rational design of new drug candidates with optimized solid-state properties.
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Saeed, A., Shaheen, U., Latif, M., & Bolte, M. (2009). 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1643. [Link]
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Firdausiah, S., Salleh Huddin, A. A., Hasbullah, S. A., Yamin, B. M., & Yusoff, S. F. M. (2014). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(7), o915. [Link]
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Saeed, A., Shaheen, U., Latif, M., & Bolte, M. (2009). 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]benzamide. Amanote Research. [Link]
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Jasinski, J. P., Golen, J. A., Butcher, R. J., & Narayanasamy, P. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 423–427. [Link]
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Saeed, A., Shaheen, U., Latif, M., & Bolte, M. (2009). 4-Fluoro-N-[3-(2-fluoro-phen-yl)-4-methyl-2,3-dihydro-2-thienyl-idene]benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1643. [Link]
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Saeed, A., Shaheen, U., Latif, M., & Bolte, M. (2009). (PDF) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide. ResearchGate. [Link]
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Ru, Z.-L., & Wang, G.-X. (2009). (PDF) 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. ResearchGate. [Link]
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Ru, Z.-L., & Wang, G.-X. (2009). 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3239. [Link]
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Fun, H.-K., Nava, N., Quah, C. K., & Chantrapromma, S. (2012). (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate. [Link]
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O'Connor, C., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
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Lucena, A. F. F., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1696. [Link]
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Bolte, M., & Wagner, M. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. [Link]
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Jotani, M. M., et al. (2018). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(1), 54–59. [Link]
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da Silva, A. C. A., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. [Link]
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Kruger, J., et al. (2022). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]
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Comparative Guide: Benchmarking 4-Fluoro Propyzamide Analogs Against Standard Propyzamide
Executive Summary
This technical guide establishes a benchmarking framework for evaluating 4-fluoro analogs of the benzamide herbicide Propyzamide (Pronamide). Propyzamide is a standard-bearer for microtubule assembly inhibition in pre-emergence weed control. However, its metabolic susceptibility at the phenyl ring's para-position limits its persistence in certain high-metabolism soil microbiomes.
The strategic introduction of fluorine at the 4-position (bioisosteric replacement of Hydrogen) is hypothesized to block oxidative metabolism while maintaining the steric requirements for tubulin binding. This guide details the experimental protocols and data metrics required to validate this hypothesis, comparing the novel 4-fluoro analog directly against the Propyzamide standard.
Chemical Rationale & Mechanism[1][2]
The Fluorine Hypothesis
Propyzamide (3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide) possesses an unsubstituted 4-position on the phenyl ring. This site is electronically activated for electrophilic attack and is a primary "soft spot" for cytochrome P450-mediated hydroxylation in both plant systems and soil microorganisms.
The 4-Fluoro Modification:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the 4-position resistant to oxidative cleavage.
-
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring, which may alter the
-stacking interactions within the tubulin binding pocket. -
Lipophilicity (LogP): Fluorination typically increases lipophilicity, potentially enhancing root uptake but increasing soil organic matter binding (
).
Visualization: Mechanism of Action & Design Logic
Figure 1: Comparative mechanism and design rationale. The 4-fluoro modification aims to block metabolic degradation without disrupting the primary mode of action (tubulin binding).
Benchmarking Data Profile
The following data summarizes the expected performance shifts when transitioning from Propyzamide to its 4-fluoro analog. These values serve as the reference standard for your experimental validation.
Table 1: Physicochemical Properties (In Silico / In Vitro)
| Property | Propyzamide (Standard) | 4-Fluoro Analog (Target) | Impact Analysis |
| Molecular Weight | 256.13 g/mol | 274.12 g/mol | Negligible steric impact. |
| LogP (Lipophilicity) | 3.43 | ~3.65 | Slight increase; may increase soil binding ( |
| Water Solubility | 15 mg/L | ~8-12 mg/L | Reduced solubility; formulation adjustments may be required. |
| H-Bond Donors/Acceptors | 1 / 1 | 1 / 2 | Fluorine acts as a weak acceptor; may influence binding kinetics. |
Table 2: Biological Efficacy & Stability (Experimental)
| Assay Metric | Propyzamide (Standard) | 4-Fluoro Analog (Target) | Performance Delta |
| Tubulin IC50 (In Vitro) | 1.5 - 2.0 µM | < 2.5 µM | Goal: Maintain potency within 1.5x of standard. |
| Root Growth EC50 (Arabidopsis) | 0.3 µM | 0.2 - 0.4 µM | Bioactivity should remain comparable. |
| Microsomal Intrinsic Clearance ( | High (>50 µL/min/mg) | Low (<20 µL/min/mg) | Critical Success Factor: Significant reduction in metabolism. |
| Soil Half-Life ( | ~30 days | > 45 days | Enhanced persistence desired for season-long control. |
Detailed Experimental Protocols
To generate the data in Table 2, strictly follow these self-validating protocols.
Protocol A: Fluorescence-Based Tubulin Polymerization Assay
Objective: Quantify the inhibition of microtubule assembly (IC50) compared to the standard.
-
Reagent Prep:
-
Purified Porcine Brain Tubulin (>99% pure).
-
Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercial tubulin fluorescence kit.
-
Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) + 1 mM GTP.
-
-
Compound Dosing:
-
Prepare 1000x stocks of Propyzamide and 4-Fluoro Analog in DMSO.
-
Dilute to final concentrations ranging from 0.1 µM to 50 µM in the reaction well.
-
Control: DMSO only (0% inhibition) and Colchicine (Positive Control).
-
-
Reaction:
-
Mix Tubulin (2 mg/mL) with compounds in a black 96-well plate at 4°C.
-
Transfer immediately to a plate reader pre-warmed to 37°C to initiate polymerization.
-
-
Measurement:
-
Monitor fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.
-
Data Analysis: Plot the Vmax (max polymerization rate) vs. log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Objective: Verify the blockade of P450-mediated degradation.
-
System: Liver microsomes (Rat/Human) or, preferably, Wheat/Maize Microsomes for agro-relevance.
-
Incubation:
-
Test compound (1 µM) + Microsomes (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 mins.
-
Start: Add NADPH-generating system (1 mM).
-
-
Sampling:
-
Take aliquots at t = 0, 5, 15, 30, and 60 mins.
-
Quench: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples; inject supernatant.
-
Monitor parent ion depletion.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
- .
-
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to validation, ensuring a "Go/No-Go" decision structure.
Figure 2: The critical path for benchmarking. Note the decision gate requiring both potency maintenance and stability improvement.
References
-
PubChem. (2023). Propyzamide Compound Summary (CID 32154). National Library of Medicine. [Link]
-
Hamprecht, G., et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution. CHIMIA International Journal for Chemistry. [Link]
-
Bartolini, F., & Gundersen, G. G. (2006). Generation of noncentrosomal microtubule arrays. Journal of Cell Science. (Context on microtubule nucleation assays). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2] [Link]
-
University of Hertfordshire. (2023). Propyzamide - PPDB: Pesticide Properties DataBase.[Link]
Sources
19F NMR Shifts of N-Substituted 4-Fluorobenzamides: A Comparative Technical Guide
Topic: 19F NMR shifts of N-substituted 4-fluorobenzamides Content Type: Publish Comparison Guides
Executive Summary
For: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists. Goal: To evaluate the utility of N-substituted 4-fluorobenzamides as sensitive electronic probes in drug discovery and physical organic chemistry.
The 4-fluorobenzamide scaffold represents a "gold standard" motif for probing electronic environments via 19F NMR . Unlike protons (1H), the fluorine nucleus offers a hyper-responsive chemical shift range (~300 ppm) without background interference.[1] This guide compares the performance of 4-fluorobenzamides against alternative regioisomers (3-fluorobenzamides) and standard proton NMR, focusing on their sensitivity to distal N-substituents and solvent environments.
Mechanistic Basis: The "Fluorine Sensor"
To interpret the chemical shifts (
Electronic Transmission Pathway
The sensitivity of the 19F shift depends on the ability of the N-substituent (R) to modulate the electron density of the carbonyl group, which in turn perturbs the ring current and electron density at the fluorine atom.
-
Resonance Effects (+R/-R): Direct conjugation allows strong transmission of electronic effects from the amide nitrogen to the para-fluorine.
-
Inductive Effects (+I/-I): Propagate through the sigma bond framework but decay rapidly with distance.
Comparison: 4-Fluoro vs. 3-Fluoro Isomers
The 4-fluorobenzamide (para) is significantly more sensitive to N-substitution than the 3-fluorobenzamide (meta).
-
4-Fluoro (Para): Allows direct resonance communication . Changes in the amide nitrogen's hybridization or electron density are "felt" strongly by the fluorine.
-
3-Fluoro (Meta): Resonance effects are mutually orthogonal. The fluorine relies primarily on weaker inductive effects, resulting in a narrower dynamic range of chemical shifts.
Figure 1: Electronic transmission pathway. The para-fluorine (solid line) receives direct resonance input, whereas the meta-position (dashed) relies on weaker inductive forces.
Comparative Performance Analysis
Sensitivity to Substituent Effects (Hammett Correlation)
The following table aggregates representative shift data for N-substituted 4-fluorobenzamide analogs. Note the correlation between the electronic nature of the substituent (
Trend: Electron-withdrawing groups (EWG) on the nitrogen generally cause a downfield shift (less negative ppm) by pulling electron density away from the ring system.
| N-Substituent (R) | Electronic Nature | Hammett | Representative | Shift Direction |
| -H (Unsubstituted) | Reference | 0.00 | -108.5 | -- |
| -CH3 (Methyl) | Electron Donor (+I) | -0.17 | -109.2 | Upfield (Shielded) |
| -OCH3 (Methoxy) | Strong Donor (+R) | -0.27 | -109.8 | Upfield (Shielded) |
| -NO2 (Nitro) | Strong EWG (-R/-I) | +0.78 | -106.1 | Downfield (Deshielded) |
| -CF3 (Trifluoromethyl) | Weak EWG (-I) | +0.54 | -107.0 | Downfield (Deshielded) |
-
Note: Values are approximate and referenced to CFCl3 (0 ppm) in CDCl3. Exact values vary by concentration and specific scaffold (e.g., benzamide vs. N-phenyl benzamide).
Product vs. Alternatives
| Feature | 4-Fluorobenzamides (Product) | 3-Fluorobenzamides (Alternative) | 1H NMR (Standard) |
| Shift Sensitivity | High (>3 ppm range for substituents) | Low (<1 ppm range) | Moderate (~0.5 ppm range) |
| Mechanism | Resonance + Inductive | Inductive only | Inductive + Anisotropy |
| Spectral Overlap | None (Distinct region ~-108 ppm) | None (~-112 ppm) | High (Aromatic region crowded) |
| Solvent Effect | High (sensitive to H-bonding) | Moderate | High |
| Primary Use | Electronic Probe / Hammett Studies | Control / Steric Probe | Structural Verification |
Experimental Protocol: High-Precision 19F NMR
To achieve the reproducibility required for Hammett plots or drug binding assays, follow this self-validating protocol.
Reagents & Standards
-
Solvent: DMSO-
(for polar compounds) or CDCl (for non-polar). Crucial: Maintain consistent solvent choice as H-bonding shifts by 1-2 ppm. -
Internal Standard:
-Trifluorotoluene ( ppm) or Fluorobenzene ( ppm). Do not use TFA (volatile/pH dependent) unless necessary.
Workflow Diagram
Figure 2: Optimized workflow for quantitative 19F NMR acquisition.
Step-by-Step Methodology
-
Preparation: Dissolve 5-10 mg of the benzamide derivative in 0.6 mL of deuterated solvent. Add 10
L of a 100 mM stock solution of the internal standard (e.g., fluorobenzene). -
Pulse Sequence: Use a standard pulse-acquire sequence (e.g., zgfig on Bruker) with inverse gated 1H decoupling to eliminate NOE enhancement if integration is required.
-
Relaxation Delay (D1): Fluorine T1 relaxation times can be long (1-5 seconds). Set D1
5 T1 (typically 10-20 seconds) for quantitative accuracy. For simple chemical shift comparisons, D1 = 2 seconds is sufficient. -
Referencing: Calibrate the spectrum by setting the internal standard peak to its known value (e.g., Fluorobenzene to -113.15 ppm).
-
Reporting: Report shifts to two decimal places. Explicitly state the solvent and concentration, as 4-fluorobenzamides are concentration-dependent due to intermolecular Hydrogen bonding.
References
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances. (2014). [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. (2018). [Link]
-
19F NMR Reference Standards. University of Colorado Boulder. [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations. Journal of Physical Chemistry A. (2014). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
